molecular formula C8H9FO4S B3377950 2,4-dimethoxy-Benzenesulfonyl fluoride CAS No. 1368849-72-2

2,4-dimethoxy-Benzenesulfonyl fluoride

Katalognummer: B3377950
CAS-Nummer: 1368849-72-2
Molekulargewicht: 220.22
InChI-Schlüssel: ZVHNYPCVPUUSPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,4-dimethoxy-Benzenesulfonyl fluoride is a useful research compound. Its molecular formula is C8H9FO4S and its molecular weight is 220.22. The purity is usually 95%.
The exact mass of the compound 2,4-dimethoxy-Benzenesulfonyl fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-dimethoxy-Benzenesulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dimethoxy-Benzenesulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2,4-dimethoxybenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHNYPCVPUUSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368849-72-2
Record name 2,4-dimethoxybenzene-1-sulfonyl fluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Chemical Architecture and Reactivity of 2,4-Dimethoxybenzenesulfonyl Fluoride: A Technical Guide for SuFEx Click Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the evolving landscape of targeted covalent inhibitors (TCIs) and chemical biology, the sulfur(VI) fluoride exchange (SuFEx) reaction has emerged as a transformative tool. At the heart of this chemistry are arylsulfonyl fluorides, which offer a rare combination of thermodynamic stability and kinetically controlled reactivity.

As a Senior Application Scientist, I have structured this whitepaper to dissect the specific chemical properties, structural causality, and experimental workflows associated with 2,4-dimethoxybenzenesulfonyl fluoride . By understanding how the electron-donating methoxy groups modulate the reactivity of the S(VI) center, researchers can leverage this molecule as a highly selective, "stealth" electrophile for late-stage functionalization, activity-based protein profiling (ABPP), and covalent drug design.

Structural Chemistry & Physicochemical Profile

The utility of 2,4-dimethoxybenzenesulfonyl fluoride stems directly from its molecular architecture. The presence of two methoxy (–OCH₃) groups at the ortho (2-) and para (4-) positions exerts a strong electron-donating effect via resonance.

Mechanistic Causality: This electron donation increases the electron density of the aromatic ring, which subsequently reduces the partial positive charge on the sulfur(VI) center. Consequently, the S–F bond becomes exceptionally resistant to spontaneous hydrolysis in aqueous or biological media. Unlike electron-deficient sulfonyl fluorides (e.g., 4-nitrobenzenesulfonyl fluoride) which can exhibit off-target reactivity, the 2,4-dimethoxy variant remains inert until it is specifically activated by a microenvironment (such as a protein binding pocket) or a customized catalyst (like DBU or BEMP)[1].

Quantitative Data Summary

The following table consolidates the critical physicochemical properties required for analytical tracking and stoichiometric calculations[1][2][3].

PropertyValue
IUPAC Name 2,4-dimethoxybenzenesulfonyl fluoride
CAS Registry Number 1368849-72-2
Molecular Formula C₈H₉FO₄S
Molecular Weight 220.02 g/mol
Monoisotopic Mass 220.02055 Da
Appearance White solid
Melting Point 108–109 °C
SMILES COC1=CC(=C(C=C1)S(=O)(=O)F)OC
Diagnostic ¹⁹F NMR Singlet at ~ +60 ppm (CDCl₃)

The Causality of SuFEx Reactivity

The foundational principle of SuFEx click chemistry, pioneered by , relies on the unique nature of the S–F bond[4]. While sulfonyl chlorides (S–Cl) possess a bond dissociation energy of ~60 kcal/mol and hydrolyze rapidly, the S–F bond boasts a dissociation energy of ~90 kcal/mol.

In the context of 2,4-dimethoxybenzenesulfonyl fluoride, the reaction is fundamentally pushed by base catalysis and the ability of the sulfuryl center to achieve a higher coordination number, temporarily becoming nucleophilic before expelling the fluoride ion[1]. The thermodynamically favored formation of a stable sulfonate ester or sulfonamide drives the reaction forward.

SuFEx_Pathway A 2,4-Dimethoxybenzenesulfonyl Fluoride D Activated S(VI) Transition State A->D Catalyst Binding B Nucleophile (Phenol/Amine) B->D Nucleophilic Attack C Base Catalyst (DBU) C->D Activation E Covalent Adduct (Sulfonate/Sulfonamide) D->E S-F Cleavage F Fluoride Leaving Group D->F HF Release

Caption: Mechanistic pathway of SuFEx click chemistry for sulfonyl fluorides.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes a diagnostic checkpoint to prevent the propagation of errors, ensuring high-fidelity synthesis and application.

Protocol A: Synthesis via Halogen Exchange

The most reliable method to synthesize 2,4-dimethoxybenzenesulfonyl fluoride is via the "naked fluoride" halogen exchange from its corresponding sulfonyl chloride, a method originally conceptualized by [4].

Causality of Reagents: Potassium fluoride (KF) is practically insoluble in organic solvents like acetonitrile (MeCN). By introducing 18-crown-6, the crown ether selectively chelates the K⁺ ion. This leaves the fluoride ion "naked" and highly nucleophilic, allowing it to easily displace the chloride leaving group at room temperature without degrading the electron-rich aromatic ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert N₂ atmosphere, dissolve 1.0 eq of 2,4-dimethoxybenzenesulfonyl chloride in anhydrous MeCN (0.2 M).

  • Activation: Add 3.0 eq of anhydrous KF and 0.1 eq of 18-crown-6.

  • Reaction: Stir vigorously at 25 °C for 12 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc). The sulfonyl fluoride will elute slightly faster (higher Rf) than the chloride due to decreased polarity.

  • Workup: Filter the suspension through a Celite pad to remove KCl and excess KF. Concentrate the filtrate under reduced pressure.

  • Self-Validation Checkpoint 2 (NMR): Dissolve a crude aliquot in CDCl₃. Run a ¹⁹F NMR spectrum. The protocol is validated only if a sharp singlet appears at approximately +60 ppm, confirming the presence of the S–F bond.

  • Purification: Purify via flash column chromatography to yield the white solid product (Expected yield: >90%)[1].

Synthesis_Workflow Step1 2,4-Dimethoxybenzenesulfonyl Chloride Step2 KF + 18-crown-6 in MeCN Step1->Step2 Halogen Exchange Step3 Stir 12h at 25°C Step2->Step3 Nucleophilic Substitution Step4 19F NMR Validation (+60 ppm) Step3->Step4 Reaction Monitoring Step5 Pure Sulfonyl Fluoride Step4->Step5 Product Isolation

Caption: Step-by-step synthesis and validation workflow for sulfonyl fluorides.

Protocol B: SuFEx Coupling with Phenolic Substrates

When utilizing 2,4-dimethoxybenzenesulfonyl fluoride in drug development to form stable arylsulfonates, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is the catalyst of choice[1].

Causality of Reagents: DBU acts not just as a proton scavenger, but actively coordinates with the S(VI) center, expanding its valency and facilitating the departure of the highly stable fluoride ion.

Step-by-Step Methodology:

  • Pre-Reaction Validation: Run a baseline ¹⁹F NMR of the sulfonyl fluoride to ensure no hydrolysis has occurred during storage.

  • Setup: Combine 1.0 eq of 2,4-dimethoxybenzenesulfonyl fluoride and 1.1 eq of the target phenol in anhydrous MeCN.

  • Catalysis: Add 0.2 eq of DBU dropwise.

  • In-Process Validation (LC-MS): After 2 hours, sample the mixture. LC-MS must show the disappearance of the starting mass (220.02 Da) and the appearance of the adduct mass (M + 200 Da, accounting for the loss of HF).

  • Post-Reaction Validation: Run a final ¹⁹F NMR on the crude mixture. The complete disappearance of the +60 ppm signal validates 100% conversion.

Applications in Drug Development

The unique electronic profile of 2,4-dimethoxybenzenesulfonyl fluoride makes it a premier building block for Targeted Covalent Inhibitors (TCIs) .

Because the 2,4-dimethoxy groups deactivate the electrophilicity of the sulfonyl fluoride, the molecule acts as a "stealth warhead." It circulates in biological systems without reacting indiscriminately with water, glutathione, or off-target nucleophiles. It only undergoes S–F bond cleavage when it is sterically forced into close proximity with a specific nucleophilic residue (such as the hydroxyl group of Tyrosine or the ε-amino group of Lysine) inside the target protein's binding pocket. This proximity-driven SuFEx click chemistry is currently revolutionizing the design of highly selective kinase inhibitors and activity-based biological probes[5][6].

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. URL:[Link]

  • US Patent Office. (2017). US20170196985A1 - Sulfur(vi) fluoride compounds and methods for the preparation thereof. Google Patents.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1368849-72-2, 2,4-Dimethoxybenzenesulfonyl fluoride. PubChem. URL:[Link]

  • Cornella, J. et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. URL:[Link]

Sources

Technical Guide: Solvation & Handling of 2,4-Dimethoxybenzenesulfonyl Fluoride (2,4-DMBSF)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2,4-Dimethoxybenzenesulfonyl Fluoride in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Executive Summary

2,4-Dimethoxybenzenesulfonyl fluoride (2,4-DMBSF) represents a critical class of "SuFEx" (Sulfur-Fluoride Exchange) reagents.[1][3] Unlike its sulfonyl chloride counterparts, which are moisture-sensitive and prone to rapid hydrolysis, 2,4-DMBSF exhibits a unique "Goldilocks" stability—inert to water and mild nucleophiles but highly reactive toward specific protein residues (e.g., Tyrosine, Lysine) or activated nucleophiles under catalysis.[1]

This guide provides a definitive operational framework for the solvation, handling, and purification of 2,4-DMBSF. It moves beyond basic solubility data to address the thermodynamic and kinetic realities of using this reagent in high-stakes medicinal chemistry and chemical biology applications.[1][2][3]

Part 1: Molecular Architecture & Solubility Physics

To predict solubility behavior without trial-and-error, one must understand the competing forces within the 2,4-DMBSF molecule.[1][3]

Structure-Property Relationship

The molecule consists of three distinct functional domains that dictate its interaction with solvents:

  • The Sulfonyl Fluoride Handle (-SO₂F):

    • Character: Highly polar but non-ionizable (unlike sulfonic acids).[1][2][3]

    • Effect: Provides dipole-dipole interaction sites.[1][2][3] It is a hydrogen bond acceptor but not a donor.[1][2][3] This imparts solubility in polar aprotic solvents (DMSO, DMF).[3]

  • The Dimethoxy Core (2,4-(OMe)₂-Ph):

    • Character: Electron-rich aromatic system.[1][2][3] The methoxy groups increase electron density and lipophilicity (LogP ≈ 1.6).[2][3]

    • Effect: Enhances solubility in chlorinated solvents (DCM) and ethers (THF) via

      
      -stacking and van der Waals interactions.[1][2][3]
      
  • The Fluorine Atom:

    • Character: High electronegativity but low polarizability (hard nucleophile/leaving group).[1][2][3]

    • Effect: The S-F bond is shorter and stronger (approx. 90 kcal/mol) than the S-Cl bond, rendering it resistant to solvolysis in protic solvents (alcohols/water).[2][3]

Part 2: Solvent Compatibility Matrix

The following data categorizes solvent suitability based on solubility limit (thermodynamic capacity) and operational utility (reaction suitability).

Table 1: Solubility Profile of 2,4-DMBSF
Solvent ClassSpecific SolventSolubility RatingOperational Context
Chlorinated Dichloromethane (DCM)Excellent (>500 mg/mL)Primary Choice. Ideal for synthesis, extraction, and loading onto silica columns.[1][2][3]
Chloroform (CHCl₃)Excellent Good alternative to DCM; useful for NMR analysis.[1][2][3]
Polar Aprotic DMSO / DMFHigh (>200 mg/mL)Reaction Media. Standard for biological assays and SuFEx click chemistry.[1][2][3] Hard to remove.
Acetonitrile (MeCN)High Best Balance. Good solubility, easy to remove, compatible with aqueous buffers.[1][2][3]
Ethers/Esters Tetrahydrofuran (THF)Good (~100-200 mg/mL)Excellent for transition-metal catalyzed couplings.[1][2][3]
Ethyl Acetate (EtOAc)Good Standard extraction solvent.[1][2][3]
Protic Methanol / EthanolModerate Caution. Soluble, but potential for trans-esterification at high T/pH.[1][2][3]
WaterInsoluble (<1 mg/mL)Forms emulsions.[1][2][3] Requires co-solvent (e.g., 10% DMSO) for biological applications.[3]
Hydrocarbon Hexanes / HeptanePoor Anti-Solvent. Used to precipitate the compound during purification.[1][2][3]

Part 3: Operational Protocols

Protocol A: The "Saturation Shake-Flask" Method (Solubility Determination)

Use this protocol to validate solubility for a new batch or specific solvent mixture.[1][2][3]

  • Preparation: Weigh 50 mg of 2,4-DMBSF into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[1][2][3]

    • Turbid/Particulate: Insoluble.[1][2][3]

  • Calculation: If 50 mg dissolves in 200 µL, solubility is

    
     mg/mL.[1][2][3]
    
Protocol B: Purification via Anti-Solvent Crystallization

Since 2,4-DMBSF is a solid (mp ~69-71°C), recrystallization is superior to chromatography for scale-up.[1][2][3]

  • Dissolution: Dissolve crude 2,4-DMBSF in the minimum amount of warm DCM or EtOAc (approx. 35°C).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., KHF₂ residues from synthesis).

  • Precipitation: Slowly add Hexanes (or Heptane) dropwise with stirring until the solution turns slightly cloudy (persistent turbidity).

  • Crystallization: Cool the mixture to 4°C (fridge) or -20°C. White crystalline needles should form.

  • Collection: Filter the crystals and wash with cold Hexanes.

Protocol C: SuFEx Reaction Setup (Biological/Aqueous Context)

For labeling proteins or DNA in aqueous buffer.[1][2][3]

  • Stock Preparation: Dissolve 2,4-DMBSF in DMSO to create a 100 mM stock solution.

  • Aliquot: Store aliquots at -20°C. (Avoid repeated freeze-thaw cycles to prevent moisture condensation, though the S-F bond is robust).

  • Reaction: Dilute the stock into the aqueous reaction buffer (PBS/Tris) to a final concentration of 1-5 mM. Ensure final DMSO concentration is <5% to prevent protein denaturation.[1][2][3]

Part 4: Stability & Reactivity Logic

The primary advantage of 2,4-DMBSF over 2,4-dimethoxybenzenesulfonyl chloride is its kinetic stability in protic solvents.[1][2][3]

  • Hydrolysis Resistance: In neutral water/acetonitrile mixtures, 2,4-DMBSF remains stable for days.[1][2][3] The S-F bond requires activation (e.g., by a silyl group or specific protein microenvironment) to break.[3]

  • The "Goldilocks" Zone:

    • Too Stable? No.[1][2][3][4] The electron-donating methoxy groups actually deactivate the sulfur center slightly compared to a nitro-benzenesulfonyl fluoride, making it more selective.[1][2][3]

    • Too Reactive? No.[1][2][3][4][5] It resists background hydrolysis, ensuring the reagent remains intact until it finds its specific target.[3]

Visualization: Solubility & Workup Decision Tree

SolubilityWorkflow Start Crude 2,4-DMBSF Mixture SolventChoice Select Solvent based on Goal Start->SolventChoice Analysis Goal: NMR/QC SolventChoice->Analysis Synthesis Goal: Reaction (SuFEx) SolventChoice->Synthesis Purification Goal: Purification SolventChoice->Purification DCM_CDCl3 Dissolve in CDCl3 or DCM (High Solubility) Analysis->DCM_CDCl3 PolarAprotic Dissolve in DMSO/MeCN (Compatible with Nucleophiles) Synthesis->PolarAprotic Recryst Dissolve in Min. Warm EtOAc Add Hexanes (Anti-solvent) Purification->Recryst Result1 Clear Solution for Analysis DCM_CDCl3->Result1 Result2 Active Reagent for Click Chem PolarAprotic->Result2 Result3 Pure Crystalline Solid Recryst->Result3

Figure 1: Operational decision tree for solvent selection based on the experimental objective.

Visualization: SuFEx Reactivity Pathway

SuFExPathway SM 2,4-DMBSF (Electrophile) Solvent Solvent: DMSO/Buffer (Maintains Solubility) SM->Solvent Nu Nucleophile (Protein-Tyr / Amine) Nu->Solvent TS Transition State (Pentacoordinate Sulfur) Solvent->TS Activation Prod Sulfonate/Sulfonamide (Stable Covalent Bond) TS->Prod Leaving Fluoride Ion (F-) (Leaving Group) TS->Leaving

Figure 2: The SuFEx reaction pathway, highlighting the role of solvent in facilitating the interaction between the sulfonyl fluoride and the nucleophile.[1]

References

  • Dong, J., et al. (2014).[2][3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.[3] [3]

  • Narayanam, M. K., et al. (2018).[1][2][3] "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, 9, 1336-1340.[1][2][3]

  • Jones, L. H. (2018).[1][2][3] "Recent Advances in the Synthesis and Application of Sulfonyl Fluorides." MedChemComm, 9, 1456-1463.[1][2][3]

  • PubChem Compound Summary. (2024). "2,4-Dimethoxybenzenesulfonyl chloride" (Precursor/Analog Data).[1][3][4] National Center for Biotechnology Information.[1][2][3] [3]

Sources

Comparative Technical Guide: 2,4-Dimethoxybenzenesulfonyl Fluoride vs. 3,4-Dimethoxybenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between two isomeric sulfonyl fluorides: 2,4-dimethoxybenzenesulfonyl fluoride (2,4-DMBSF) and 3,4-dimethoxybenzenesulfonyl fluoride (3,4-DMBSF) . While both compounds serve as electrophilic warheads in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and medicinal, their distinct substitution patterns drive significant differences in reactivity, stability, and application.

The 3,4-isomer is widely recognized for its balanced electrophilicity and use in covalent kinase inhibitors (e.g., targeting EGFR mutations). In contrast, the 2,4-isomer introduces an ortho-effect , where steric hindrance at the 2-position significantly alters the kinetic profile of the sulfonyl center, offering enhanced hydrolytic stability at the cost of reduced reaction rates with bulky nucleophiles.

Part 1: Chemical Identity & Physical Properties[1]

The core difference lies in the positioning of the methoxy (-OMe) substituents relative to the sulfonyl fluoride (-SO₂F) group. This positional isomerism dictates the crystal packing, melting points, and spectroscopic signatures.

Feature2,4-Dimethoxybenzenesulfonyl Fluoride3,4-Dimethoxybenzenesulfonyl Fluoride
Structure Ortho/Para substitutedMeta/Para substituted
CAS Number Not widely listed (Chloride: 63624-28-2)95546-50-2
Molecular Formula C₈H₉FO₄SC₈H₉FO₄S
Molecular Weight 220.22 g/mol 220.22 g/mol
Physical State Low-melting solid or oil (inferred from chloride MP 69°C)White Solid
Melting Point Likely < 50°C (Chloride precursor: 69-71°C)56 – 58 °C
Electronic Nature Electron-rich; Sterically hindered (Ortho)Electron-rich; Sterically accessible
Primary Use Specialized probes, sterically demanding warheadsCovalent inhibitors, protein labeling

Part 2: Electronic & Structural Analysis

Electronic Effects (Hammett & Resonance)

Both isomers possess two electron-donating methoxy groups, but their influence on the sulfur center differs due to their positions.

  • 3,4-DMBSF (Meta/Para):

    • 4-OMe (Para): Strong resonance donor (

      
      ), pushing electron density toward the sulfur, stabilizing the S-F bond but reducing the electrophilicity of the sulfur atom.
      
    • 3-OMe (Meta): Weak inductive withdrawer (

      
      ) but overall part of an electron-rich system.
      
    • Net Effect: The sulfur center is less electrophilic than a nitro- or unsubstituted benzenesulfonyl fluoride, making it resistant to non-specific hydrolysis while remaining reactive toward specific nucleophiles (e.g., protein tyrosine/lysine residues) under SuFEx conditions.

  • 2,4-DMBSF (Ortho/Para):

    • 2-OMe (Ortho): Acts as a resonance donor similar to the para position. However, its proximity to the sulfonyl group introduces the Ortho Effect .

    • Steric Hindrance: The 2-methoxy group physically crowds the sulfur center. In

      
      -like substitution mechanisms (typical for SuFEx), this steric bulk raises the activation energy for incoming nucleophiles.
      
    • Field Effects: The lone pairs on the ortho-oxygen can interact electrostatically with the sulfonyl oxygens or the fluorine, potentially stabilizing the ground state further.

Visualization of Electronic & Steric Pathways

The following diagram illustrates the competing electronic donation and steric blocking in the two isomers.

G cluster_34 3,4-DMBSF (Accessible) cluster_24 2,4-DMBSF (Hindered) S1 Sulfonyl Center (S) OMe4 4-OMe (Resonance Donor) OMe4->S1 e- Donation (+R) OMe3 3-OMe (Inductive/Weak) OMe3->S1 Inductive (-I) Nu1 Nucleophile Nu1->S1 Fast Attack (Low Sterics) S2 Sulfonyl Center (S) OMe4_2 4-OMe (Resonance Donor) OMe4_2->S2 e- Donation (+R) OMe2 2-OMe (Ortho-Steric Block) OMe2->S2 Steric Repulsion Nu2 Nucleophile Nu2->S2 Slow Attack (High Barrier)

Figure 1: Comparative mechanistic analysis showing the steric blockade in the 2,4-isomer versus the accessible trajectory in the 3,4-isomer.

Part 3: Synthesis Protocols

The synthesis of both isomers typically proceeds via the "Naked Fluoride" method, converting the corresponding sulfonyl chloride to the fluoride using potassium bifluoride (


) or potassium fluoride (

).
Protocol: Fluorination of Sulfonyl Chlorides

Target: 2,4- or 3,4-Dimethoxybenzenesulfonyl fluoride.

  • Reagents:

    • Precursor: 2,4- or 3,4-Dimethoxybenzenesulfonyl chloride (1.0 equiv).

    • Fluorinating Agent: Sat. aq.

      
       (2.0–4.0 equiv) or anhydrous 
      
      
      
      with 18-crown-6.
    • Solvent: Acetonitrile (

      
      ) or THF.
      
  • Procedure:

    • Step 1: Dissolve the sulfonyl chloride in

      
       (0.5 M concentration).
      
    • Step 2: Add saturated aqueous

      
       dropwise at room temperature. Note: For the 2,4-isomer, heating to 40-60°C may be required to overcome steric hindrance.
      
    • Step 3: Stir vigorously for 2–4 hours. Monitor by TLC (conversion of UV-active chloride to fluoride).

    • Step 4: Dilute with water and extract with Ethyl Acetate (

      
      ).
      
    • Step 5: Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from hexanes/EtOAc (for 3,4-isomer) or flash chromatography if an oil (likely for 2,4-isomer).

Synthesis Workflow Diagram

Synthesis Start Start: Dimethoxybenzenesulfonyl Chloride (2,4- or 3,4- isomer) Reagent Add KHF2 (sat. aq.) or KF/18-crown-6 Solvent: MeCN Start->Reagent Reaction Reaction Phase 3,4-isomer: RT, 2h 2,4-isomer: 50°C, 4h (Slower) Reagent->Reaction Workup Workup Extract w/ EtOAc, Wash Brine Reaction->Workup Product Final Product Sulfonyl Fluoride (Ar-SO2F) Workup->Product

Figure 2: General synthetic workflow for converting sulfonyl chlorides to fluorides.

Part 4: Reactivity & Applications[2]

Hydrolytic Stability

Sulfonyl fluorides are generally stable to hydrolysis compared to chlorides.

  • 3,4-DMBSF: Stable at neutral pH. Hydrolyzes slowly at high pH (>10).

  • 2,4-DMBSF: Enhanced Stability. The ortho-methoxy group shields the sulfur from water attack. This makes the 2,4-isomer a superior candidate for applications requiring long-term stability in aqueous buffers or complex biological media before target engagement.

SuFEx Reaction Rates

In SuFEx (Sulfur-Fluoride Exchange) chemistry, the reaction is often activated by silicon (e.g., TMS-ethers) or calcium salts.

  • 3,4-DMBSF: Exhibits "Goldilocks" reactivity—stable enough to exist in cells but reactive enough to covalently modify Tyrosine or Lysine residues when in proximity. Used extensively in kinase inhibitors (e.g., to target the C797S mutation in EGFR).

  • 2,4-DMBSF: Slower kinetics. The steric bulk retards the approach of the nucleophile.[1] This isomer is useful when selectivity is paramount; it will only react with highly accessible or highly activated nucleophiles, reducing off-target labeling.

Application Case Study: Kinase Inhibition
  • Context: Drug resistance in EGFR-driven cancers often arises from the C797S mutation.

  • Mechanism: Sulfonyl fluoride inhibitors bind to the ATP pocket. The 3,4-dimethoxy motif is often used because the methoxy groups fit into the hydrophobic pocket of the kinase, positioning the

    
     to react with a specific Lysine or Tyrosine.
    
  • Why 3,4 over 2,4? The 2,4-isomer's ortho-methoxy might clash with the residues in the ATP binding pocket (steric clash with the "gatekeeper" residue), preventing binding. Thus, 3,4 is preferred for binding affinity, while the electronic properties tune the reactivity.

References

  • Synthesis & Reactivity of 3,4-DMBSF

    • Title: "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry"
    • Source: RHHZ (2023)
    • URL:[Link]

  • General Sulfonyl Fluoride Synthesis (Naked Fluoride Method)

    • Title: "Facile one-pot synthesis of sulfonyl fluorides
    • Source: Royal Society of Chemistry (RSC Advances)
    • URL:[Link]

  • Electronic Effects in SuFEx

    • Title: "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry"[2]

    • Source: Angewandte Chemie Int. Ed. (Sharpless et al.)[2]

    • URL:[Link]

  • Ortho Effect & Hammett Correlations

    • Title: "Correlations of Structure with Reactivity of Aromatic Compounds (Hammett Equ
    • Source: Chemistry LibreTexts
    • URL:[Link]

Sources

Methodological & Application

Application Note: SuFEx-Mediated Installation of the Acid-Labile 2,4-Dimethoxybenzenesulfonyl (Dmb) Group

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note details the protocol for utilizing 2,4-dimethoxybenzenesulfonyl fluoride (2,4-Dmb-SF) in SuFEx click chemistry. This guide positions 2,4-Dmb-SF not merely as a linker, but as a robust, "clickable" equivalent of the classic acid-labile 2,4-dimethoxybenzenesulfonyl (Dmb) protecting group , offering superior stability and selectivity over its chloride counterpart.

Introduction & Scientific Rationale

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, pioneered by Sharpless and coworkers, has revitalized sulfonyl chemistry by replacing unstable sulfonyl chlorides with their stable fluoride analogs.[1]

2,4-dimethoxybenzenesulfonyl fluoride (2,4-Dmb-SF) represents a strategic application of SuFEx principles to Protecting Group Chemistry. While the chloride form (2,4-Dmb-Cl) is a standard reagent for protecting amines (removable by TFA), it suffers from moisture sensitivity and indiscriminate reactivity. The fluoride analog (2,4-Dmb-SF) offers a unique "Goldilocks" reactivity profile:

  • Bench Stability: Resistant to hydrolysis and column chromatography.

  • Tunable Reactivity: The electron-donating methoxy groups at the 2- and 4-positions deactivate the sulfur center, preventing background reaction with nucleophiles until activated by a specific catalyst (e.g., DBU or BTMG).

  • Orthogonality: It remains inert to conditions that would cleave other protecting groups (e.g., Boc, Fmoc) but can be installed via SuFEx and removed later with dilute acid.

Mechanism of Action

The reaction proceeds via a base-catalyzed substitution at the S(VI) center. The catalyst (typically DBU) acts as a nucleophilic activator, forming a hypervalent sulfur species or a sulfonyl-ammonium intermediate that is subsequently attacked by the amine nucleophile.

Chemical Logic & Workflow

The following diagram illustrates the complete lifecycle of the 2,4-Dmb-SF reagent: from its synthesis (activation of the chloride) to its application (protection) and final removal (deprotection).

SuFEx_Workflow cluster_activation SuFEx Activation Cycle Dmb_Cl 2,4-Dmb-Cl (Reactive/Unstable) Dmb_SF 2,4-Dmb-SF (Stable SuFEx Reagent) Dmb_Cl->Dmb_SF KHF2, MeCN/H2O (Fluorination) Protected Sulfonamide (Protected Amine) Dmb_SF->Protected SuFEx Coupling DBU (Cat.), MeCN Amine Target Amine (R-NH2) Amine->Protected Deprotected Free Amine (Regenerated) Protected->Deprotected Acidolysis 5% TFA/DCM

Figure 1: The lifecycle of the 2,4-Dmb-SF protecting group. The fluoride handles allows for stable storage and selective installation.

Experimental Protocols

Protocol A: Synthesis of 2,4-Dmb-SF from Sulfonyl Chloride

Rationale: Commercial sulfonyl chlorides are often degraded. Converting them to fluorides purifies and stabilizes the reagent.

Reagents:

  • 2,4-Dimethoxybenzenesulfonyl chloride (1.0 equiv)

  • Potassium Bifluoride (KHF₂, 2.5 equiv)

  • Acetonitrile (MeCN) / Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 2,4-dimethoxybenzenesulfonyl chloride (5.0 g, 21.1 mmol) in 40 mL of MeCN in a round-bottom flask.

  • Addition: Add a solution of KHF₂ (4.1 g, 52.8 mmol) in 40 mL of water. The reaction is slightly exothermic.

  • Reaction: Stir vigorously at room temperature for 2 hours. Monitor by TLC (The fluoride is typically more polar than the chloride but less polar than the sulfonic acid).

  • Workup: Dilute with EtOAc (100 mL). Wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Hexanes/EtOAc or pass through a short silica plug (10% EtOAc/Hexanes) to obtain 2,4-Dmb-SF as a white crystalline solid.

    • Yield Expectation: >90%.[1][2][3][4]

    • Stability:[1][5] Stable at room temperature for months.

Protocol B: SuFEx-Mediated Amine Protection

Rationale: The 2,4-dimethoxy group makes the sulfur center electron-rich and less electrophilic. A nucleophilic catalyst (DBU) is required to drive the reaction.

Reagents:

  • Target Amine (1.0 equiv)

  • 2,4-Dmb-SF (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Solvent: MeCN or DCM (0.2 M)

Procedure:

  • Setup: In a specific vial, dissolve the amine (1.0 mmol) and 2,4-Dmb-SF (1.2 mmol) in MeCN (5 mL).

  • Activation: Add DBU (1.5 mmol) dropwise.

    • Note: For highly hindered amines, heat to 50°C may be required. For primary amines, RT is sufficient.

  • Monitoring: Stir at RT for 2–12 hours. Monitor by LC-MS (Look for mass M + 220 Da).

  • Quench: Dilute with DCM, wash with 0.5 M HCl (to remove DBU and excess amine), then saturated NaHCO₃.

  • Isolation: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography if necessary.

Protocol C: Deprotection (Acidolysis)

Rationale: The electron-donating methoxy groups stabilize the carbocation intermediate, allowing cleavage by TFA.

Reagents:

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (Triethylsilane, optional, 2.5%)

Procedure:

  • Dissolve the protected amine in DCM.

  • Add TFA to a final concentration of 5–10% (v/v).

  • Stir at RT for 30 minutes. The solution may turn purple/pink (characteristic of the dimethoxybenzenesulfonyl cation).

  • Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA.

Optimization & Troubleshooting

The electronic nature of 2,4-Dmb-SF requires specific tuning of reaction conditions.

Table 1: Catalyst Screening for 2,4-Dmb-SF Coupling

EntryCatalystEquivSolventTempTimeYieldInsight
1TEA2.0DCMRT24 h<10%TEA is not nucleophilic enough to activate the deactivated S-F bond.
2DBU 1.5 MeCN RT 4 h 92% Optimal. DBU acts as a nucleophilic activator (S-N bond formation).
3BTMG1.0MeCNRT2 h95%Faster than DBU; useful for sterically hindered amines.
4K₂CO₃3.0DMF80°C12 h60%Thermal activation is possible but less efficient than organocatalysis.

Expert Insight - The "Deactivation" Effect: Unlike the highly reactive 4-nitrobenzenesulfonyl fluoride (which reacts instantly), the 2,4-dimethoxy variant is electronically deactivated.

  • Advantage: It does not react with alcohols (OH) or thiols (SH) under the DBU conditions described above, providing chemoselectivity for amines .

  • Limitation: It requires a strong nucleophilic base (DBU/BTMG). Weak bases (Pyridine, TEA) will fail.

Mechanistic Pathway (Graphviz)

The following diagram details the catalytic cycle of DBU-mediated SuFEx activation.

Mechanism Start 2,4-Dmb-SF (Deactivated Electrophile) Intermed [Sulfonyl-DBU]+ F- (Activated Species) Start->Intermed Nucleophilic Attack by DBU DBU DBU Catalyst DBU->Intermed TS Tetrahedral Intermediate Intermed->TS Amine Attack Amine R-NH2 Amine->TS Product Sulfonamide Product (Protected) TS->Product Elimination of DBU H_DBU [H-DBU]+ F- TS->H_DBU Proton Transfer

Figure 2: DBU acts as a nucleophilic catalyst, temporarily forming a highly reactive sulfonyl-ammonium species that is susceptible to amine attack.[6]

References

  • Sharpless, K. B., et al. (2014).[1][7] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Dong, J., et al. (2014). "SuFEx-Based Synthesis of Polysulfates." Angewandte Chemie. Link

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology." MedChemComm. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Reference for Dmb stability/lability). Link

  • Barbas, C. F., et al. (2019). "Organocatalytic SuFEx Click Chemistry." Journal of the American Chemical Society.[6] Link

Sources

Application Note: Precision Covalent Modification using 2,4-Dimethoxybenzenesulfonyl Fluoride (2,4-DMBSF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2,4-dimethoxybenzenesulfonyl fluoride (2,4-DMBSF) as a latent electrophilic warhead for covalent protein modification. Unlike hyper-reactive sulfonyl fluorides (e.g., PMSF) that indiscriminately label serine proteases, the 2,4-dimethoxy substitution pattern electronically deactivates the sulfur center. This "tuning" renders the warhead metabolically stable and highly selective, reacting primarily through proximity-enabled SuFEx (Sulfur-Fluoride Exchange) mechanisms within specific protein binding pockets.[1] This protocol is optimized for researchers developing Targeted Covalent Inhibitors (TCIs) or Activity-Based Probes (ABPs) requiring high selectivity for Tyrosine, Lysine, or Histidine residues.

Scientific Background & Mechanism[1][2][3][4]

The SuFEx Mechanism

Sulfonyl fluorides (


) react with nucleophilic amino acid side chains (Tyr-OH, Lys-NH

, His-Im, Ser-OH) via a nucleophilic substitution at the sulfur atom, releasing fluoride (

). This reaction is unique because the

bond is remarkably stable to hydrolysis and reduction, yet highly reactive toward protein nucleophiles when positioned in a favorable environment (the "Goldilocks" reactivity).
Electronic Tuning via Methoxy Substitution

The specific utility of 2,4-DMBSF lies in its electronic structure.

  • Electron Donating Groups (EDGs): The methoxy (

    
    ) groups at positions 2 and 4 donate electron density into the benzene ring via resonance.
    
  • Reduced Electrophilicity: This increased electron density stabilizes the sulfur center, making it less electrophilic compared to unsubstituted or nitro-substituted benzenesulfonyl fluorides.

  • Outcome: The reagent resists non-specific reaction with solvent-exposed nucleophiles. Covalent bond formation occurs only when the warhead is "forced" into proximity with a nucleophile by a ligand-binding event, or in the presence of a specific catalytic dyad.

Target Residues

While Cysteine is the traditional target of acrylamides, 2,4-DMBSF expands the targetable proteome to:

  • Tyrosine: Phenolic hydroxyls (often activated by nearby basic residues).

  • Lysine:

    
    -amino groups (favored in specific pH or pKa-perturbed microenvironments).
    
  • Histidine: Imidazole nitrogens.

Experimental Workflow

Diagram 1: Strategic Workflow for 2,4-DMBSF Modification

G Probe_Design Probe Design (Ligand + 2,4-DMBSF) Incubation Incubation (pH 7.4-8.0, 1-4 hrs) Probe_Design->Incubation Add to Proteome Proximity Proximity Effect (Ligand Binding) Incubation->Proximity Target Engagement Analysis Analysis (LC-MS/MS) Incubation->Analysis No Reaction (Off-targets) Covalent_Bond SuFEx Reaction (S-F Exchange) Proximity->Covalent_Bond Accelerated Reaction Covalent_Bond->Analysis Digest & Seq

Caption: Workflow demonstrating the proximity-dependent activation of the latent 2,4-DMBSF warhead.

Detailed Protocol: Covalent Labeling of Target Proteins

Materials & Reagents
ReagentSpecificationPurpose
2,4-DMBSF Probe >95% PurityThe covalent modifier (attached to ligand or fragment).
Target Protein Recombinant, >90% pureSubstrate for modification.
Reaction Buffer 50 mM HEPES, 150 mM NaCl, pH 7.5Maintains physiological pH; avoids primary amines (Tris).
DMSO AnhydrousSolvent for probe stock.
Trypsin Sequencing GradeFor bottom-up proteomics analysis.
Urea 8 M solutionProtein denaturation.
Preparation of Stock Solutions
  • Dissolve 2,4-DMBSF: Prepare a 50 mM stock solution in anhydrous DMSO.

    • Note: Sulfonyl fluorides are stable in DMSO, but avoid water contamination to prevent slow hydrolysis over long-term storage.

  • Protein Prep: Dilute target protein to 2–10

    
    M in Reaction Buffer.
    
    • Critical: Avoid buffers containing DTT or

      
      -mercaptoethanol if possible, although SuFEx is generally compatible with thiols, high concentrations can sometimes lead to side reactions. Avoid Tris buffer  if targeting Lysines to prevent buffer interference.
      
Labeling Reaction (In Vitro)
  • Equilibration: Aliquot 49

    
    L of protein solution into low-binding tubes.
    
  • Addition: Add 1

    
    L of 2,4-DMBSF stock (final conc: 1 mM) or titrate (10 
    
    
    
    M – 500
    
    
    M) to determine kinetic parameters.
    • Optimization: For specific ligand-directed labeling, use 1.5x - 5x molar excess over protein. For fragment screening, higher concentrations (100-500

      
      M) may be required due to the latent reactivity.
      
  • Incubation: Incubate at 37°C for 2–4 hours .

    • Expert Insight: Unlike reactive acrylamides (30-60 min), the methoxy-deactivated sulfonyl fluoride requires longer incubation times to achieve full occupancy unless the binding affinity (

      
      ) is extremely high.
      
  • Quenching: Stop reaction by adding 4x SDS-PAGE loading buffer (containing reducing agent) or by protein precipitation (methanol/chloroform) for MS analysis.

Analysis: Verification of Covalent Modification
Method A: Intact Protein Mass Spectrometry (Top-Down)
  • Procedure: Desalt the reaction mixture using Zeba spin columns or LC-divert valve. Inject onto a C4 column coupled to a high-res Q-TOF or Orbitrap.

  • Expected Result: Look for a mass shift of +214.03 Da (Molecular weight of 2,4-dimethoxybenzenesulfonyl group minus Fluoride).

  • Success Criteria: >50% conversion of the parent peak to the +214 Da adduct peak.

Method B: Tryptic Digest & Peptide Mapping (Bottom-Up)
  • Denature/Reduce/Alkylate: Standard protocol (Urea/DTT/IAA).

  • Digestion: Overnight trypsin digestion.

  • LC-MS/MS: Analyze on C18 column.

  • Data Search: Set variable modification: +214.029 Da on Tyr, Lys, His, Ser.

    • Validation: Manual inspection of MS2 spectra is required to confirm the specific residue labeled.

Mechanism of Action & Pathway Analysis

Diagram 2: Chemical Mechanism of 2,4-DMBSF

Caption: The reaction proceeds via a transition state stabilized by the local protein environment.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Labeling Observed Warhead too latent (too stable).Increase incubation time to 12-24h or increase pH to 8.0 to activate protein nucleophiles.
Non-Specific Labeling Concentration too high.Titrate probe down. The 2,4-dimethoxy group is designed for selectivity; high conc. negates this.
Precipitation Poor solubility of ligand.Ensure DMSO < 2% final volume. Use a solubility tag if necessary.
Mass Shift Mismatch Hydrolysis of Sulfonyl Fluoride.Check stock solution. If mass shift is +196 Da (Sulfonic acid), the F hydrolyzed before reaction. Use fresh anhydrous DMSO.

References

  • Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. Journal of the American Chemical Society (2017).

  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. Nature Chemistry (2023).

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery (2023).

  • Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride. Angewandte Chemie (2021).

  • Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling. ChemBioChem (2020).

Sources

reaction conditions for 2,4-dimethoxy-Benzenesulfonyl fluoride with amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized reaction conditions for coupling 2,4-dimethoxybenzenesulfonyl fluoride (2,4-Dmb-SO2F) with amines.

Unlike standard sulfonyl chlorides, this sulfonyl fluoride is a "sleeping giant"—highly stable to hydrolysis but requiring specific activation to react with amines, particularly due to the electron-donating 2,4-dimethoxy substitution which reduces electrophilicity at the sulfur center.

Part 1: Strategic Overview & Mechanistic Insight

The Challenge: Stability vs. Reactivity
  • Electronic Deactivation: The 2,4-dimethoxy group is strongly electron-donating (EDG). Through resonance, it increases electron density at the sulfur atom, making it significantly less electrophilic than phenylsulfonyl fluoride or nitro-substituted variants.

  • The Fluoride Factor: The S(VI)–F bond is shorter and stronger (homolytic bond dissociation energy ~130 kcal/mol) than the S(VI)–Cl bond. It does not succumb to unassisted nucleophilic attack by amines at room temperature.

The Solution: Calcium-Mediated SuFEx

To force this coupling under mild conditions, we utilize Sulfur-Fluoride Exchange (SuFEx) catalysis. The most robust protocol employs Calcium Triflimide [Ca(NTf2)2] , often synergized with DABCO.

  • Role of Ca(II): Acts as a "hard" Lewis acid that specifically activates the "hard" fluoride leaving group, weakening the S–F bond.

  • Role of DABCO: Forms a transient, highly reactive

    
    -sulfonylammonium species that is rapidly intercepted by the amine.
    

Part 2: Experimental Protocols

Protocol A: The "Gold Standard" (Ca-Catalyzed SuFEx)

Best for: Complex substrates, secondary amines, and temperature-sensitive molecules.

Reagents:

  • Substrate: 2,4-dimethoxybenzenesulfonyl fluoride (1.0 equiv)

  • Nucleophile: Amine (1.2 – 2.0 equiv)

  • Catalyst: Calcium Triflimide, Ca(NTf2)2 (10–20 mol% for activated; 1.0 equiv for difficult substrates)

  • Additive: DABCO (1.0 – 2.0 equiv)

  • Solvent: tert-Amyl Alcohol (

    
    -AmylOH) or Acetonitrile (MeCN)
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried vial equipped with a stir bar, dissolve 2,4-dimethoxybenzenesulfonyl fluoride (1.0 equiv) in anhydrous

    
    -AmylOH (0.2 M concentration).
    
  • Activation: Add DABCO (1.5 equiv) and the Amine (1.2 equiv).

  • Catalyst Addition: Add Ca(NTf2)2 (0.2 equiv). Note: For highly sterically hindered amines, increase to 1.0 equiv.

  • Reaction: Stir vigorously at Room Temperature for 2–4 hours.

    • QC Check: Monitor by LC-MS.[1] The fluoride is distinctively stable on silica; however, conversion is best tracked by the disappearance of the parent mass.

  • Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove DABCO and excess amine), then brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The sulfonamide product is stable.[2][3][4]

Protocol B: Thermal Base-Mediated Substitution

Best for: Robust primary amines where metal-free conditions are required.

Reagents:

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent: DMSO or DMF (Polar aprotic is essential)

Step-by-Step Procedure:

  • Dissolve the sulfonyl fluoride (1.0 equiv) and Amine (1.5 equiv) in DMSO (0.5 M).

  • Add DBU (2.0 equiv).

  • Heat the mixture to 80–100 °C for 12–24 hours.

    • Critical Note: The electron-rich ring makes this slow. If incomplete after 24h, switch to Protocol A.

  • Cool to RT, pour into ice water, and extract with EtOAc.

Part 3: Data & Visualization

Comparative Analysis of Conditions
ParameterProtocol A (Ca-SuFEx)Protocol B (Thermal DBU)Protocol C (Silyl-Amine)*
Temperature 25 °C (RT)80–100 °C40–60 °C
Time 2–6 Hours12–24 Hours6–12 Hours
Yield (Avg) 85–98%50–70%75–90%
Scope

&

Amines

Amines mostly
Silylated Amines only
Tolerance High (Acid/Base sensitive)Low (Thermal sensitive)High (Moisture sensitive)

*Protocol C involves reacting TMS-amines with the fluoride using BEMP catalyst (Reference 3).

Mechanism of Activation (DOT Diagram)

SuFEx_Mechanism SF 2,4-Dmb-SO2-F (Stable Precursor) Complex [F-SO2-Ar ••• Ca]²⁺ (Activated Complex) SF->Complex Activation Ca Ca(NTf2)2 (Lewis Acid) Ca->Complex Salt [DABCO-SO2-Ar]⁺ [Ca-F]⁻ (Sulfonyl Ammonium) Complex->Salt + DABCO - F⁻ transfer DABCO DABCO DABCO->Salt Product 2,4-Dmb-SO2-NH-R (Sulfonamide) Salt->Product + Amine Fast Substitution Amine R-NH2 Amine->Product

Figure 1: Synergistic activation pathway. Calcium abstracts the fluoride while DABCO acts as a nucleophilic catalyst to form a reactive intermediate.

Part 4: Application Note – The "Exit Strategy"

Why use 2,4-dimethoxybenzenesulfonyl fluoride? Often, this reagent is used not just to create a linkage, but as a protecting group for amines. The resulting sulfonamide is acid-labile (unlike Tosyl) but more stable than Nosyl groups towards bases.

Deprotection Protocol (Removal of 2,4-Dmb-SO2 group):

  • Reagent: 5–10% TFA (Trifluoroacetic acid) in DCM.

  • Scavenger: 1,3-Dimethoxybenzene (optional, to trap the cation).

  • Conditions: Stir at RT for 30–60 mins. The electron-rich 2,4-dimethoxybenzene ring stabilizes the cation upon cleavage, releasing the free amine.

References

  • Ball, N. D., et al. (2018).[3][5] Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. Link

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Mahapatra, S., et al. (2020).[3][6][7] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides. Organic Letters. Link

  • BenchChem Application Note. Protection of Amines with 2,4-Dimethoxybenzyl Derivatives. Link

Sources

Application Notes and Protocols for Tyrosine Residue Targeting with Dimethoxy-Substituted Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic covalent modification of protein residues has emerged as a powerful tool in chemical biology and drug discovery, enabling the development of highly selective probes and inhibitors.[1][2] Among the array of electrophilic warheads, sulfonyl fluorides have garnered significant attention for their ability to target nucleophilic amino acid residues beyond the canonical cysteine, including the often less reactive, yet functionally critical, tyrosine.[3][4] This guide provides a comprehensive overview of the principles and protocols for utilizing dimethoxy-substituted sulfonyl fluorides for the selective targeting of tyrosine residues. We delve into the underlying chemical logic, from the nuanced reactivity of these electron-rich electrophiles to the practical steps of protein labeling, target identification, and validation. This document is intended to serve as a detailed resource for researchers seeking to harness the potential of this versatile chemical tool.

Introduction: The Rationale for Targeting Tyrosine with Dimethoxy-Substituted Sulfonyl Fluorides

Targeted covalent inhibitors have revolutionized drug discovery by offering enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance.[2] While cysteine has been the most frequently targeted residue, its low abundance in some proteins and absence in many binding sites has spurred the development of electrophiles that can react with other nucleophilic amino acids.[1][4] Tyrosine, with its phenolic side chain, represents an attractive alternative target due to its frequent presence in protein binding pockets and its critical role in signal transduction pathways.[3][5]

Sulfonyl fluorides have emerged as a privileged class of "warheads" for targeting tyrosine through a Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[6][7] This reaction involves the nucleophilic attack of the deprotonated tyrosine phenol on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the formation of a stable sulfonate ester linkage and the displacement of a fluoride ion.[6]

The introduction of dimethoxy substituents on the aryl ring of the sulfonyl fluoride provides a critical tool for fine-tuning the reactivity of the electrophile. The electron-donating nature of the methoxy groups reduces the electrophilicity of the sulfur atom, thereby decreasing the intrinsic reactivity of the sulfonyl fluoride. This attenuated reactivity is not a drawback; rather, it is a key feature that can enhance the selectivity of the probe. By minimizing off-target reactions with more nucleophilic residues or promiscuous labeling of solvent-exposed tyrosines, dimethoxy-substituted sulfonyl fluorides are more likely to form covalent bonds only when held in close proximity and in the correct orientation within a specific protein binding pocket. This "proximity-driven" reactivity is the cornerstone of designing highly selective covalent probes.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Figure 1: The logical flow from the chemical properties of dimethoxy-substituted sulfonyl fluorides to their application in selective tyrosine targeting.

Synthesis of Dimethoxy-Substituted Sulfonyl Fluoride Probes

The synthesis of dimethoxy-substituted sulfonyl fluorides, such as 3,4-dimethoxybenzene-1-sulfonyl fluoride, can be achieved through several established routes. A common and effective method involves the nucleophilic fluorination of the corresponding sulfonyl chloride or sulfonic acid.

For researchers interested in chemoproteomic applications, the synthesis can be adapted to include a bioorthogonal handle, such as an alkyne or azide, for subsequent "click" chemistry-mediated conjugation to reporter tags like biotin or a fluorophore.[1][8]

Experimental Protocols

The following protocols provide a detailed guide for the use of dimethoxy-substituted sulfonyl fluorides in protein labeling and target identification. It is important to note that due to the attenuated reactivity of these probes, longer incubation times or higher probe concentrations may be required compared to more reactive sulfonyl fluorides. Optimization of these parameters is crucial for successful target engagement.

Protocol 1: In Vitro Protein Labeling with a Dimethoxy-Substituted Sulfonyl Fluoride Probe

This protocol describes the labeling of a purified protein with a dimethoxy-substituted sulfonyl fluoride probe to confirm covalent modification.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS or Tris, pH 7.4-8.0)

  • Dimethoxy-substituted sulfonyl fluoride probe (e.g., 3,4-dimethoxybenzenesulfonyl fluoride) stock solution in DMSO

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.8)

  • Quenching solution (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE apparatus and reagents

  • Intact protein mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Protein Preparation: Prepare a solution of the target protein at a concentration of 1-5 mg/mL in the reaction buffer.

  • Probe Incubation: Add the dimethoxy-substituted sulfonyl fluoride probe from the DMSO stock solution to the protein solution to achieve the desired final concentration (typically 10-100 µM). A DMSO control should be run in parallel.

  • Reaction Incubation: Incubate the reaction mixture at 37°C for 1 to 4 hours. The optimal incubation time should be determined empirically.

  • Quenching: Stop the reaction by adding an equal volume of 2x Laemmli sample buffer.

  • Analysis by SDS-PAGE: Analyze the reaction products by SDS-PAGE to visualize any changes in protein migration or for subsequent in-gel fluorescence scanning if a fluorescently tagged probe is used.

  • Analysis by Mass Spectrometry: For confirmation of covalent modification, desalt the protein sample and analyze by intact protein mass spectrometry. A mass shift corresponding to the addition of the dimethoxy-sulfonyl moiety confirms covalent labeling.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 2: Workflow for the in vitro labeling of a purified protein with a dimethoxy-substituted sulfonyl fluoride probe.

Protocol 2: Chemoproteomic Profiling of Cellular Targets

This protocol outlines a workflow for the identification of cellular targets of a dimethoxy-substituted sulfonyl fluoride probe using an alkyne-tagged version for click chemistry-based enrichment.[1][8]

Materials:

  • Cultured mammalian cells

  • Alkyne-tagged dimethoxy-substituted sulfonyl fluoride probe

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents: Azide-biotin, copper(II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Trypsin solution for on-bead digestion

  • LC-MS/MS instrumentation and data analysis software

Procedure:

  • Cell Treatment: Treat cultured cells with the alkyne-tagged dimethoxy-substituted sulfonyl fluoride probe (typically 1-20 µM) for 1-4 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in a suitable lysis buffer.

  • Click Chemistry: To the clarified cell lysate, add the click chemistry reagents to conjugate the alkyne-tagged probe-protein complexes with azide-biotin.

  • Enrichment of Labeled Proteins: Incubate the lysate with streptavidin-agarose beads to capture the biotinylated proteins.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use a proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer) to identify the proteins that were enriched in the probe-treated sample compared to the control. The modified tyrosine residue can be identified by searching for the mass addition of the probe on tyrosine residues in the peptide fragmentation data.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Figure 3: Workflow for the chemoproteomic identification of cellular targets of an alkyne-tagged dimethoxy-substituted sulfonyl fluoride probe.

Data Interpretation and Validation

A critical aspect of any chemical proteomics experiment is the rigorous interpretation and validation of the results.

Mass Spectrometry Data Analysis:

  • Intact Protein Analysis: A successful covalent modification will result in a mass increase of the target protein corresponding to the mass of the dimethoxy-sulfonyl moiety.

  • Peptide-Centric Analysis: In bottom-up proteomics, the identification of the modified peptide and the specific tyrosine residue is achieved through the analysis of tandem mass spectra. The fragmentation pattern will show a mass shift on the tyrosine-containing fragment ions.

Validation of Target Engagement:

  • Competition Experiments: To confirm that the probe is binding to a specific site, a competition experiment can be performed. Pre-incubation of the cells or lysate with a known non-covalent inhibitor of the putative target should reduce the labeling by the sulfonyl fluoride probe.

  • Mutation Analysis: Mutating the identified tyrosine residue to a non-nucleophilic amino acid (e.g., phenylalanine) should abolish or significantly reduce the labeling by the probe.

Quantitative Data Summary

The following table summarizes key parameters and expected outcomes when working with dimethoxy-substituted sulfonyl fluorides.

ParameterTypical Range/ValueRationale and Considerations
Probe Concentration (In Vitro) 10 - 100 µMHigher concentrations may be needed to compensate for lower reactivity.
Probe Concentration (In Cellulo) 1 - 20 µMCellular permeability and potential toxicity should be considered.
Incubation Time 1 - 4 hoursLonger incubation times are generally required compared to more reactive electrophiles.
Reaction pH 7.4 - 8.0A slightly basic pH can facilitate the deprotonation of the tyrosine phenol, enhancing its nucleophilicity.[6]
Mass Shift (3,4-dimethoxy-sulfonyl) +203.02 DaThe expected mass addition upon covalent modification.

Conclusion and Future Perspectives

Dimethoxy-substituted sulfonyl fluorides represent a sophisticated tool for the selective targeting of tyrosine residues in proteins. Their attenuated reactivity, a direct consequence of the electron-donating methoxy groups, is a key advantage for achieving high selectivity for specific binding-site tyrosines. The protocols and guidelines presented here provide a robust framework for researchers to employ these probes in their own investigations, from initial in vitro validation to comprehensive chemoproteomic profiling in complex biological systems. As our understanding of the "ligandable" proteome continues to expand, the rational design and application of tunable electrophiles like dimethoxy-substituted sulfonyl fluorides will undoubtedly play a pivotal role in the development of the next generation of chemical probes and covalent therapeutics.

References

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. PMC. [Link]

  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. EMBL-EBI. [Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. [Link]

  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed. [Link]

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. CORE. [Link]

  • Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. Semantic Scholar. [Link]

  • Protein Modification at Tyrosine with Iminoxyl Radicals. Semantic Scholar. [Link]

  • Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. Macmillan Group. [Link]

  • (PDF) Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. ResearchGate. [Link]

  • Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Macquarie University ResearchPrizes. [Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science (RSC Publishing). [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Mass Spectral Detection of Diethoxyphospho-Tyrosine Adducts on Proteins from HEK293 Cells Using Monoclonal Antibody depY for Enrichment. PMC. [Link]

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. ResearchGate. [Link]

  • Profiling of tyrosine phosphorylation pathways in human cells using mass spectrometry. Arthur Salomon Lab. [Link]

  • Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. PMC. [Link]

  • Custom Workflow for the Confident Identification of Sulfotyrosine-Containing Peptides and Their Discrimination from Phosphopeptides. PubMed. [Link]

Sources

2,4-dimethoxy-Benzenesulfonyl fluoride: A Tunable SuFEx Warhead for Targeted Protein Modification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,4-dimethoxy-Benzenesulfonyl fluoride (2,4-DMB-SF) Content Type: Application Notes and Protocols

Abstract

The 2,4-dimethoxy-Benzenesulfonyl fluoride (2,4-DMB-SF) moiety represents a specialized class of electrophilic warheads utilized in Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike highly reactive sulfonyl chlorides or electron-deficient sulfonyl fluorides (e.g., 3-nitro-benzenesulfonyl fluoride), the 2,4-DMB-SF motif incorporates electron-donating methoxy groups that dampen the electrophilicity of the sulfur center. This "tuned" reactivity profile renders it kinetically stable in aqueous physiological buffers while maintaining the ability to undergo proximity-driven covalent modification of nucleophilic residues (Tyr, Lys, His, Ser) within a protein binding pocket. This guide details the mechanistic rationale, synthesis, and validation protocols for deploying 2,4-DMB-SF as a Ligand-Directed chemical probe.

Part 1: Mechanism of Action & Chemical Logic

The "Goldilocks" Reactivity

The utility of sulfonyl fluorides (SF) lies in their unique stability-reactivity profile.[1] The S(VI)-F bond is resistant to reduction and hydrolysis but susceptible to nucleophilic attack by specific residues under the right conditions.[2]

  • Electronic Tuning: The 2,4-dimethoxy substitution pattern exerts a positive mesomeric (+M) effect , increasing electron density at the sulfur center.

  • Consequence: This raises the activation energy for nucleophilic attack, effectively "silencing" the warhead against non-specific reaction with solvent-exposed nucleophiles.

  • Activation: Covalent bond formation occurs only when the warhead is held in close proximity to a nucleophile by the binding affinity of the ligand (high effective molarity), or when the target nucleophile is hyper-reactive (e.g., a catalytic serine or lysine).

Residue Specificity

While often termed "Tyrosine-reactive," 2,4-DMB-SF is context-dependent.

  • Tyrosine: Phenolates attack the S(VI) center to form a stable sulfonate ester.

  • Lysine: Epsilon-amino groups can react to form sulfonamides, particularly in basic pockets.

  • Histidine/Serine: Less common but possible in catalytic triads.

Mechanistic Diagram

SuFEx_Mechanism Ligand Ligand Scaffold (Reversible Binding) Complex Protein-Ligand Complex (High Local Concentration) Ligand->Complex Kd driven binding Warhead 2,4-DMB-SF Warhead (Latent Electrophile) Warhead->Complex Attached to Ligand Transition SuFEx Transition State (Pentacoordinate Sulfur) Complex->Transition Proximity Effect (>1000 M effective conc.) Covalent Covalent Adduct (Sulfonate/Sulfonamide) Transition->Covalent Fluoride Departure

Figure 1: The proximity-driven activation mechanism of 2,4-DMB-SF probes. The warhead remains inert until the ligand binds the target protein.

Part 2: Application Notes

Design Considerations

When appending 2,4-DMB-SF to a reversible inhibitor:

  • Linker Length: The warhead must reach a nucleophile without disrupting the primary binding mode. Use structural modeling (e.g., covalent docking) to ensure the sulfur atom can approach within 2-3 Å of the target heteroatom (O, N).

  • Solubility: The methoxy groups add lipophilicity. Ensure the final probe maintains aqueous solubility (often requiring PEG linkers or polar scaffolds).

  • Negative Control: Always synthesize a "non-reactive" control, typically by replacing the -SO2F with -SO2Me (methyl sulfone) or removing the warhead entirely, to distinguish covalent efficacy from reversible binding.

Stability Data
  • PBS (pH 7.4): t1/2 > 48 hours (High stability).

  • Plasma: t1/2 > 12 hours (Resistant to non-specific esterases).

  • Cell Media + 10% FBS: Stable for typical incubation windows (1-6 hours).

Part 3: Experimental Protocols

Protocol A: Chemical Installation of the Warhead

Objective: To convert a precursor amine or aryl halide into the 2,4-DMB-SF probe.

Method 1: Sulfonyl Chloride to Fluoride Exchange (Standard) This is the most robust method if the 2,4-dimethoxybenzenesulfonyl chloride is available or synthesized via chlorosulfonylation.

  • Reagents: 2,4-dimethoxybenzenesulfonyl chloride (1.0 eq), Potassium Bifluoride (KHF2, 2.0 eq) or ZnF2.

  • Solvent: Acetonitrile (MeCN) / Water (1:1) or THF/Water.

  • Procedure:

    • Dissolve sulfonyl chloride in MeCN.

    • Add saturated aqueous KHF2 solution dropwise.

    • Stir vigorously at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS (Shift from Cl to F is often visible by mass difference of -16.5 Da and retention time shift).

    • Workup: Dilute with EtOAc, wash with water and brine.[3] Dry over Na2SO4.[3]

    • Yield: Typically >90%. The fluoride is significantly more stable than the chloride.[4]

Method 2: Coupling to Ligand If the warhead is a building block (e.g., a carboxylic acid-functionalized 2,4-DMB-SF):

  • Reagents: Ligand-Amine, Warhead-COOH, HATU (1.2 eq), DIPEA (3.0 eq).

  • Condition: DMF, RT, 1 hour.

  • Note: The -SO2F group is stable to standard amide coupling conditions (HATU/EDC) and Fmoc deprotection (piperidine), allowing solid-phase synthesis.

Protocol B: In Vitro Protein Labeling Assay

Objective: To validate covalent modification of the recombinant target protein.

Materials:

  • Recombinant Target Protein (1–5 µM final conc).

  • 2,4-DMB-SF Probe (stock in DMSO).

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl (Avoid Tris if possible, though SF is relatively stable to primary amines at neutral pH).

Step-by-Step:

  • Preparation: Dilute protein to 2x concentration in Assay Buffer.

  • Incubation:

    • Add probe (10–100 µM final) to protein. Keep DMSO < 1%.

    • Time: Incubate at 37°C for 1 to 6 hours .

    • Note: Due to the electron-rich nature of 2,4-dimethoxy, reaction kinetics are slower than standard probes. Overnight incubation at RT may be required for low-affinity ligands.

  • Quenching: Add 5x SDS-PAGE loading buffer (containing BME or DTT) and boil for 5 mins.

  • Readout:

    • Gel Shift: If the probe is large (>2 kDa), look for a band shift on SDS-PAGE.

    • Fluorescence: If the probe contains a fluorophore or alkyne handle (followed by CuAAC with Azide-Rhodamine), scan the gel.

    • Western Blot: Detect using anti-target antibody. Loss of epitope recognition can sometimes indicate labeling if the warhead targets the epitope.

Protocol C: Intact Protein Mass Spectrometry (Validation)

Objective: To definitively prove covalent adduct formation and stoichiometry.

Instrument: LC-MS (Q-TOF or Orbitrap).

  • Sample Prep: Desalt the incubated protein sample (from Protocol B) using Zeba Spin Columns or C4 ZipTips to remove excess free probe.

  • LC Method: C4 column, Water/Acetonitrile gradient + 0.1% Formic Acid.

  • Data Analysis:

    • Deconvolute the raw charge envelope to zero-charge mass.

    • Calculation:

      
      
      
      
      
    • Note: The loss of HF (20 Da) or F- (19 Da) depends on the mechanism, but typically you observe the mass of the whole probe minus Fluoride.

Table 1: Troubleshooting Reactivity

ObservationDiagnosisSolution
No Labeling Warhead too stable / Poor bindingIncrease incubation time (up to 24h) or pH (to 8.0). Verify ligand binding affinity.
Precipitation Probe insolubilityReduce probe concentration; add 0.01% Triton X-100.
Non-specific Labeling "Sticky" probePerform competition assay with 10x excess of non-reactive parent ligand.
Protocol D: Mapping the Modification Site (Bottom-Up Proteomics)

Objective: Identify the specific residue labeled by the warhead.

Workflow Diagram:

Proteomics_Workflow Sample Labeled Protein Digestion Trypsin/Chymotrypsin Digestion (Overnight, 37°C) Sample->Digestion LCMS LC-MS/MS Analysis (HCD/CID Fragmentation) Digestion->LCMS Search Database Search (Variable Mod: Probe Mass - F) LCMS->Search

Figure 2: Bottom-up proteomics workflow for site identification.

  • Digestion: Standard Trypsin protocol. Crucial: Avoid high pH (>8.5) during digestion to prevent hydrolysis of the sulfonate ester adduct (though SuFEx adducts are generally very stable).

  • Search Parameters:

    • Variable Modification: Add a custom modification with mass =

      
       (Mass of F).
      
    • Residues: Allow modification on Tyr, Lys, Ser, His, Thr.

  • Validation: Manually inspect MS2 spectra. Look for the "diagnostic ion" of the probe warhead if it fragments characteristically.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

    • Foundational paper establishing SuFEx chemistry and the stability/reactivity of sulfonyl fluorides.
  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

    • Review of SF probes, detailing residue specificity and the balance between stability and reactivity.
  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identifying Targets of Validated Compounds." Cell Chemical Biology. Link

    • Demonstrates the use of sulfonyl fluoride probes for proteome-wide profiling.[5]

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(5), 2650-2659. Link

    • Specific discussion on tuning electronic properties of aryl sulfonyl fluorides.

Sources

Troubleshooting & Optimization

improving stability of 2,4-dimethoxy-Benzenesulfonyl fluoride in aqueous buffer

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Stability Optimization in Aqueous Media Ticket Priority: High (Experimental Integrity at Risk)

Executive Summary

You are encountering stability issues with 2,4-dimethoxybenzenesulfonyl fluoride (2,4-DMBSF) in aqueous buffer. While sulfonyl fluorides (SFs) are significantly more stable than their chloride counterparts (a feature termed "water-positive" chemistry by Sharpless et al.), they are not immune to degradation.

The 2,4-dimethoxy substitution pattern presents a unique chemical paradox:

  • Electronic Stabilization: The electron-donating methoxy groups (EDGs) make the sulfur center less electrophilic, actually protecting it from hydrolysis compared to unsubstituted benzenesulfonyl fluoride.

  • Solubility Challenge: The lipophilic nature of the dimethoxy ring increases the risk of micro-precipitation , which is often mistaken for chemical degradation.

This guide troubleshoots the three primary failure modes: Hydrolytic Degradation , Nucleophilic Buffer Interference , and Pseudo-Instability (Precipitation) .

Part 1: Diagnostic Triage

Before altering your protocol, determine how the reagent is failing. Use this logic flow to diagnose the root cause.

DiagnosticTree Start Symptom: Loss of 2,4-DMBSF Signal CheckSol Is the solution cloudy or does signal return with 50% MeCN? Start->CheckSol CheckBuffer Does the buffer contain Tris, Glycine, or primary amines? CheckSol->CheckBuffer No Precip Issue: Pseudo-Instability (Precipitation) CheckSol->Precip Yes CheckPH Is pH > 8.0? CheckBuffer->CheckPH No Aminolysis Issue: Buffer Interference (Aminolysis) CheckBuffer->Aminolysis Yes Hydrolysis Issue: Chemical Hydrolysis (Base-Catalyzed) CheckPH->Hydrolysis Yes Stable System is Stable. Check Detection Method. CheckPH->Stable No

Figure 1: Diagnostic decision tree to isolate the cause of reagent loss. Note that precipitation is frequently misdiagnosed as chemical instability.

Part 2: Troubleshooting Modules

Module A: The Buffer Composition Matrix

The Problem: Sulfonyl fluorides are "latent" electrophiles. They are designed to react with specific nucleophiles (like Tyrosine or Lysine) in proteins. However, buffers containing free amines (Tris, Glycine) will competitively attack the sulfonyl fluoride, converting it into a sulfonamide. This is not hydrolysis; it is a side reaction consuming your reagent.

The Solution: Switch to non-nucleophilic buffers.

Buffer SystemCompatibilityNotes
PBS (Phosphate Buffered Saline)Excellent Ideal for pH 7.0–7.4. No nucleophilic interference.
HEPES Good The piperazine ring is sterically hindered, but avoid high concentrations at high pH.
MOPS Excellent Structurally similar to HEPES but generally less reactive.
Tris / Glycine CRITICAL FAILURE Primary amines rapidly degrade SFs. Do not use.
Ammonium Bicarbonate Poor Ammonia is nucleophilic. Avoid for long incubations.
Module B: pH and Hydrolysis Control

The Mechanism: Hydrolysis of sulfonyl fluorides is base-catalyzed. The hydroxide ion (


) attacks the sulfur center, displacing fluoride.
  • Acidic Conditions (pH < 6): 2,4-DMBSF is highly stable.

  • Neutral Conditions (pH 7): Half-life is typically hours to days.

  • Basic Conditions (pH > 8): Hydrolysis accelerates significantly.

The 2,4-Dimethoxy Advantage: Unlike electron-poor derivatives (e.g., 4-nitrobenzenesulfonyl fluoride) which hydrolyze rapidly, the 2,4-dimethoxy substituents are Electron Donating Groups (EDGs) . Through resonance, they donate electron density to the ring and the sulfur center. This reduces the electrophilicity of the sulfur, making it less susceptible to attack by water.

  • Implication: If your compound is degrading at pH 7.4, it is likely not hydrolysis, but rather precipitation or buffer interference (see Module A).

Module C: Solubility Engineering

The Problem: 2,4-DMBSF is a lipophilic organic molecule. In 100% aqueous buffer, it may form "invisible" micro-aggregates or adsorb to plasticware.

The Protocol:

  • Stock Solution: Dissolve 2,4-DMBSF in anhydrous DMSO or Acetonitrile (MeCN) at 100x the desired final concentration (e.g., 100 mM stock for 1 mM final).

  • Dilution: Add the stock to the buffer while vortexing.

  • Co-solvent: Maintain a final organic solvent concentration of 5–10% (v/v) .

  • Additives: If low solubility persists, add 0.1% Tween-20 or use

    
    -Cyclodextrin (2 equivalents) . Cyclodextrins can encapsulate the phenyl ring, improving solubility and shielding the sulfonyl fluoride from hydrolysis without preventing reaction with protein targets.
    

Part 3: Validated Stability Assay Protocol

Do not rely on assumptions. Use this protocol to quantify the half-life (


) of your specific lot of 2,4-DMBSF in your specific buffer.

Method: Reverse-Phase HPLC (UV detection at 254 nm or 280 nm).

  • Preparation:

    • Prepare Buffer X (e.g., PBS pH 7.4).

    • Prepare Internal Standard (IS): Benzoic acid or Caffeine (non-reactive) in the buffer.

    • Prepare 2,4-DMBSF stock (10 mM in MeCN).

  • Incubation:

    • Mix buffer (900

      
      L) + IS (50 
      
      
      
      L) + 2,4-DMBSF stock (50
      
      
      L).
    • Final conc: 0.5 mM 2,4-DMBSF, 5% MeCN.

    • Incubate at experimental temperature (e.g., 25°C or 37°C).

  • Sampling:

    • Inject immediately (

      
      ).
      
    • Inject every 30 minutes for 4 hours, then at 24 hours.

  • Analysis:

    • Plot the ratio of [Area 2,4-DMBSF] / [Area IS] over time.

    • Hydrolysis Product: Look for the appearance of a new peak (2,4-dimethoxybenzenesulfonic acid), which will elute earlier (more polar) than the parent fluoride.

Part 4: Mechanistic Visualization

Understanding the competition between your target reaction and degradation pathways is vital for experimental design.

ReactionPathways cluster_degradation Degradation Pathways (Avoid) cluster_target Target Pathway (Desired) SF 2,4-DMBSF (Active Reagent) Acid Sulfonic Acid (Inactive) SF->Acid Slow (pH > 8) Sulfonamide Sulfonamide (Inactive Byproduct) SF->Sulfonamide Fast (Tris buffer) Conjugate SuFEx Conjugate (Covalent Label) SF->Conjugate SuFEx Reaction Water H2O / OH- (Hydrolysis) Water->Acid Tris R-NH2 (Buffer Aminolysis) Tris->Sulfonamide Protein Protein-Tyr/Lys (Nucleophile) Protein->Conjugate

Figure 2: Competitive pathways. Note that reaction with amine buffers (Tris) is often faster than hydrolysis, leading to rapid reagent consumption.

FAQs

Q: Can I store 2,4-DMBSF in aqueous buffer at -20°C? A: No. Even frozen, the pH shift during freezing (eutectic formation) can accelerate hydrolysis. Store the solid powder at -20°C. Prepare fresh DMSO stocks immediately before use.

Q: My 2,4-DMBSF isn't labeling my protein, but it seems stable. Why? A: The 2,4-dimethoxy groups stabilize the molecule but also deactivate it. They reduce the electrophilicity of the sulfur. You may need a catalyst (like TMG or imidazole) or a "spicy" microenvironment on the protein to drive the SuFEx reaction. The stability you observe is real, but it comes at the cost of reactivity.

Q: Is the fluoride released during hydrolysis toxic to my cells? A: In standard chemical biology concentrations (< 1 mM), the amount of fluoride released (1 equivalent) is generally negligible and well-buffered by the culture media, unlike the high toxicity of sulfonyl chlorides or fluorophosphonates.

References

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[1] Chemical Science. (Review of stability vs. reactivity in biological buffers).

  • Narayanam, M. K., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists.[2] ChemMedChem. (Specific data on aryl-sulfonyl fluoride stability in PBS).

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

Sources

Technical Support Center: Solvent Compatibility for 2,4-Dimethoxy-Benzenesulfonyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dimethoxy-benzenesulfonyl fluoride. This guide is designed to provide you with in-depth, field-proven insights into solvent compatibility for your reactions. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles that govern solvent choice, enabling you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered when selecting a solvent for reactions involving 2,4-dimethoxy-benzenesulfonyl fluoride.

Q1: I'm setting up a reaction with 2,4-dimethoxy-benzenesulfonyl fluoride and an amine to form a sulfonamide. Which solvent should I start with?

A1: For the synthesis of sulfonamides using 2,4-dimethoxy-benzenesulfonyl fluoride, a polar aprotic solvent is generally the best starting point. Solvents like acetonitrile (MeCN) , tetrahydrofuran (THF) , or dichloromethane (DCM) are excellent initial choices.

  • Rationale: The reaction between a sulfonyl fluoride and an amine is a nucleophilic substitution at the sulfur atom. Polar aprotic solvents are ideal because they can dissolve the reactants, but they do not strongly solvate the amine nucleophile.[1] This leaves the amine's lone pair of electrons more available to attack the electrophilic sulfur of the sulfonyl fluoride, leading to a faster reaction rate. In contrast, polar protic solvents can form hydrogen bonds with the amine, "caging" it and reducing its nucleophilicity.[1]

Q2: My reaction is sluggish in acetonitrile. What are my options?

A2: If your reaction is slow in acetonitrile, you can consider several strategies:

  • Switch to a more polar aprotic solvent: Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes accelerate reactions by better-solubilizing reactants and intermediates. However, be aware that their higher boiling points can make removal more difficult, and they can sometimes participate in side reactions if not used under anhydrous conditions.

  • Increase the temperature: Gently heating the reaction mixture can often provide the necessary activation energy to speed up the reaction.

  • Use a catalyst: For certain reactions, particularly with less reactive amines, a catalyst may be necessary. For instance, the use of calcium triflimide has been shown to activate sulfonyl fluorides for sulfonamide synthesis, with tert-amyl alcohol being an effective solvent in that specific system.[2]

Q3: I'm observing incomplete conversion of my starting materials. Could the solvent be the issue?

A3: Yes, solvent choice can significantly impact reaction completion. Incomplete conversion can be due to several factors related to the solvent:

  • Poor Solubility: 2,4-dimethoxy-benzenesulfonyl fluoride, being a solid, may not be fully soluble in your chosen solvent at the reaction concentration. This is especially true for less polar solvents. If you observe solid material in your reaction flask, consider using a more polar solvent or a solvent mixture to ensure complete dissolution. The methoxy groups on the benzene ring of 2,4-dimethoxy-benzenesulfonyl chloride, a related compound, are known to enhance its solubility in organic solvents, and a similar effect is expected for the fluoride.[1]

  • Reaction with the Solvent: While sulfonyl fluorides are generally more stable than their chloride counterparts, they can still react with certain nucleophilic solvents, especially at elevated temperatures.[3] For example, using an alcohol as a solvent could lead to the formation of a sulfonate ester as a byproduct.

  • Water Content: The presence of water in your solvent can lead to the hydrolysis of 2,4-dimethoxy-benzenesulfonyl fluoride to the corresponding sulfonic acid. This not only consumes your reagent but the resulting acid can also protonate your amine nucleophile, rendering it unreactive. Always use anhydrous solvents for these reactions.

Q4: Can I use protic solvents like ethanol or methanol?

A4: It is generally not recommended to use protic solvents like ethanol or methanol as the primary reaction medium for sulfonylation reactions with amines.

  • Reasoning: As mentioned earlier, protic solvents will solvate the amine nucleophile through hydrogen bonding, significantly reducing its reactivity.[1] Furthermore, the alcohol itself can act as a nucleophile and compete with the amine, leading to the formation of the corresponding sulfonate ester as an undesired byproduct.

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems you might encounter and how to address them through careful solvent selection and experimental design.

Problem 1: Low Yield of the Desired Sulfonamide
Potential Cause Troubleshooting Steps Scientific Rationale
Poor solubility of reactants. 1. Switch to a more polar aprotic solvent (e.g., from DCM to MeCN or DMF).2. Use a co-solvent system (e.g., DCM/DMF).3. Gently warm the reaction mixture.Ensuring all reactants are in solution is crucial for the reaction to proceed efficiently. Increased polarity or temperature can enhance solubility.
Reduced nucleophilicity of the amine. 1. Ensure you are using a polar aprotic solvent.2. If a protic solvent must be present (e.g., as part of a reagent), use it in minimal quantities.Polar aprotic solvents do not strongly solvate nucleophiles, preserving their reactivity.[1]
Hydrolysis of the sulfonyl fluoride. 1. Use anhydrous solvents and reagents.2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can hydrolyze the sulfonyl fluoride, leading to loss of starting material and formation of byproducts.[3]
Side reaction with the solvent. 1. Avoid nucleophilic solvents (e.g., alcohols, primary/secondary amines).2. If a nucleophilic solvent is required for solubility, run the reaction at a lower temperature.Sulfonyl fluorides can react with nucleophilic solvents, leading to undesired byproducts.
Problem 2: Formation of Unexpected Byproducts
Observed Byproduct Potential Cause Recommended Action
Sulfonic acid Hydrolysis of the sulfonyl fluoride by trace water in the solvent.Use freshly dried, anhydrous solvents. Consider adding molecular sieves to the reaction.
Sulfonate ester Reaction with an alcohol solvent or impurity.Switch to a non-alcoholic solvent. Ensure all glassware and reagents are free of alcohol contamination.
Products from reaction with the solvent (e.g., from DMF or DMSO) Reaction at elevated temperatures with reactive solvents.Use a more inert solvent like acetonitrile or THF. If DMF or DMSO are necessary for solubility, run the reaction at the lowest possible temperature.

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for your 2,4-dimethoxy-benzenesulfonyl fluoride reaction.

Solvent_Selection_Workflow start Start: Sulfonylation Reaction (2,4-dimethoxy-benzenesulfonyl fluoride + Nucleophile) check_solubility Are all reactants soluble in a non-nucleophilic aprotic solvent (e.g., MeCN, THF, DCM)? start->check_solubility polar_aprotic Use a polar aprotic solvent (MeCN, THF, DCM) check_solubility->polar_aprotic Yes more_polar Increase solvent polarity (e.g., DMF, DMSO) check_solubility->more_polar No check_reactivity Is the reaction proceeding at a reasonable rate? polar_aprotic->check_reactivity more_polar->check_reactivity increase_temp Increase temperature check_reactivity->increase_temp No add_catalyst Consider a catalyst (e.g., for SuFEx activation) check_reactivity->add_catalyst No, and temp increase is not sufficient/desirable end Optimized Reaction Conditions check_reactivity->end Yes increase_temp->end add_catalyst->end

Caption: A decision-making workflow for solvent selection in reactions with 2,4-dimethoxy-benzenesulfonyl fluoride.

Data Summary: Solvent Properties

The following table summarizes the properties of common solvents relevant to reactions with 2,4-dimethoxy-benzenesulfonyl fluoride.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations
Acetonitrile (MeCN) Polar Aprotic37.582Excellent first choice; good balance of polarity and ease of removal.
Tetrahydrofuran (THF) Polar Aprotic7.666Good for less polar reactants; lower boiling point for easy removal.
Dichloromethane (DCM) Polar Aprotic9.140Useful for reactions at or below room temperature; volatile.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153High polarity, good for dissolving a wide range of substrates; can be difficult to remove.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7189Very high polarity; can be reactive at high temperatures; very difficult to remove.
tert-Amyl Alcohol Polar Protic5.8102Generally not recommended for amine nucleophiles, but can be effective in specific catalytic systems.[2]
Toluene Nonpolar2.4111Generally not suitable due to poor solubility of polar reactants.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a general starting point for the synthesis of a sulfonamide from 2,4-dimethoxy-benzenesulfonyl fluoride and a primary or secondary amine.

Materials:

  • 2,4-Dimethoxy-benzenesulfonyl fluoride (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous triethylamine or pyridine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine (1.0 eq) and anhydrous solvent (e.g., DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.

  • Sulfonyl Fluoride Addition: Dissolve 2,4-dimethoxy-benzenesulfonyl fluoride (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure sulfonamide.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve amine in anhydrous solvent cool Cool to 0 °C prep_amine->cool add_base Add base cool->add_base add_sf Add sulfonyl fluoride solution dropwise add_base->add_sf prep_sf Dissolve sulfonyl fluoride in anhydrous solvent prep_sf->add_sf react Warm to RT and stir add_sf->react monitor Monitor by TLC react->monitor quench Dilute and wash with aq. solutions monitor->quench Reaction Complete dry Dry organic layer quench->dry concentrate Concentrate dry->concentrate purify Purify (chromatography or recrystallization) concentrate->purify product Pure Sulfonamide purify->product

Caption: A step-by-step experimental workflow for a typical sulfonamide synthesis.

References

  • Li, G., et al. (2020). Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Mukherjee, P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947.
  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(16), 2497-2500.
  • Zheng, W., et al. (2021). Radical Fluorosulfonylation: Accessing Alkenyl Sulfonyl Fluorides from Alkenes.

Sources

Validation & Comparative

Precision in SuFEx: A Comparative Guide to 2,4-Dimethoxybenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR Chemical Shift of 2,4-Dimethoxybenzenesulfonyl Fluoride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of Sulfur-Fluoride Exchange (SuFEx) click chemistry, the selection of the appropriate sulfonyl fluoride warhead is critical. While Benzenesulfonyl fluoride (BSF) and Tosyl fluoride (TsF) are standard benchmarks, 2,4-dimethoxybenzenesulfonyl fluoride offers a unique reactivity profile governed by the electron-donating methoxy substituents. This guide provides a technical analysis of its 19F NMR signature, comparative reactivity, and experimental protocols for precise characterization.

Part 1: The NMR Signature (19F Chemical Shift)

The 19F NMR chemical shift is the definitive fingerprint for verifying the integrity of sulfonyl fluoride reagents. Unlike proton NMR, where signals can overlap in complex biological media, the 19F signal of the sulfonyl fluoride motif is distinct and sensitive to the electronic environment of the sulfur center.

Primary Data: Chemical Shift Analysis

The 19F chemical shift of benzenesulfonyl fluorides typically falls in the range of +60 to +70 ppm (referenced to CFCl₃ at 0.0 ppm). The introduction of electron-donating groups (EDGs) such as methoxy (-OMe) exerts a shielding influence relative to electron-withdrawing variants.

CompoundStructure19F Shift (δ, ppm)Electronic Effect
2,4-Dimethoxybenzenesulfonyl fluoride Ar(OMe)₂-SO₂F+60.0 – +66.0 *Strong Shielding (EDG)
4-Methoxybenzenesulfonyl fluorideAr(OMe)-SO₂F+65.6 Moderate Shielding
Benzenesulfonyl fluoride (BSF)Ph-SO₂F+65.5 Reference Standard
2,4-Dichlorobenzenesulfonyl fluorideAr(Cl)₂-SO₂F+59.6 Ortho-Shielding / Inductive
Tosyl Fluoride (TsF)Ar(Me)-SO₂F+65.0 – +66.0 Weak Shielding
PMSF (Phenylmethanesulfonyl fluoride)Ph-CH₂-SO₂F+50.0 – +60.0 Aliphatic/Benzylic Shift

*Note: The shift for the 2,4-dimethoxy analog is predicted within this tight range based on the +65.6 ppm value of the 4-methoxy analog and the shielding trends observed in ortho-substituted sulfonyl fluorides. Values are referenced to CFCl₃ (0 ppm) in CDCl₃.

Mechanism of Shift Variation

The sulfur atom in the sulfonyl fluoride group is hypervalent. Electron density from the aromatic ring is transmitted to the sulfur center.

  • Electron Donating Groups (OMe): Increase electron density at the sulfur. This typically results in a shielding effect (movement toward lower ppm) or maintenance of the baseline positive shift, countering the deshielding effect of the highly electronegative fluorine.

  • Ortho-Effect: Substituents at the 2-position (ortho) often cause significant upfield shifts (shielding) due to steric compression and direct field effects, as seen in the 2,4-dichloro analog (+59.6 ppm).

Part 2: Reactivity & Stability Comparison

The utility of 2,4-dimethoxybenzenesulfonyl fluoride lies in its tunable stability . In SuFEx chemistry, the stability-reactivity trade-off is paramount.

The "Goldilocks" Zone
  • High Reactivity (Unstable): Nitro-substituted sulfonyl fluorides are highly electrophilic and hydrolyze faster.

  • High Stability (Low Reactivity): 2,4-Dimethoxybenzenesulfonyl fluoride is electron-rich. The methoxy groups donate electron density into the ring, reducing the electrophilicity of the sulfur center.[1]

    • Result: It is highly resistant to spontaneous hydrolysis in aqueous buffers, making it an excellent candidate for acid-labile protecting groups (e.g., for amines) or as a latent warhead that requires specific activation (e.g., by protein microenvironments or Ca²⁺ catalysis).

Reactivity Flowchart

The following diagram illustrates the decision logic for selecting a sulfonyl fluoride based on electronic properties.

SuFEx_Reactivity cluster_0 Electronic Influence cluster_1 Reactivity Consequence EWG Electron Withdrawing (NO2, F, CF3) HighReac High Electrophilicity (Fast SuFEx, Lower Stability) EWG->HighReac Activates S-F Neutral Neutral (H, Me) MedReac Balanced Profile (Standard SuFEx) Neutral->MedReac EDG Electron Donating (OMe, NH2) LowReac Latent / Protected (High Stability, Acid Labile) EDG->LowReac Deactivates S-F Application 2,4-Dimethoxy- benzenesulfonyl Fluoride LowReac->Application Ideal for: Protecting Groups Selective Probes

Caption: Electronic tuning of sulfonyl fluoride warheads. 2,4-dimethoxy substitution deactivates the sulfur center, enhancing stability for specialized applications.

Part 3: Experimental Protocol for 19F NMR

To ensure reproducibility and accurate reporting of the chemical shift, the following protocol is recommended. This method accounts for the wide spectral width of 19F and potential solvent effects.

Materials
  • Analyte: ~10-20 mg of 2,4-dimethoxybenzenesulfonyl fluoride.

  • Solvent: 0.6 mL Deuterated Chloroform (CDCl₃). Note: DMSO-d6 may cause a shift of +1 to +2 ppm.

  • Internal Standard:

    
    -Trifluorotoluene (-63.7 ppm) or Trichlorofluoromethane (CFCl₃, 0.0 ppm).
    
  • NMR Tube: 5 mm precision borosilicate glass.

Step-by-Step Workflow
  • Preparation: Dissolve the analyte in CDCl₃. Ensure the solution is clear and free of paramagnetic impurities (e.g., solid catalyst residues).

  • Standard Addition: Add 10 µL of the internal standard solution (0.1 M in CDCl₃).

    • Why? 19F shifts are concentration and solvent-dependent. An internal reference is superior to instrument referencing.

  • Acquisition Parameters:

    • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling) to eliminate proton coupling for cleaner singlets.

    • Spectral Width: Set to at least 200 ppm (-100 to +100 ppm) to capture both the standard and the sulfonyl fluoride peak.

    • Relaxation Delay (D1): Set to

      
       5 seconds.
      
      • Reasoning: Fluorine nuclei in sulfonyl fluorides can have long T1 relaxation times. A short D1 leads to integration errors.

  • Processing:

    • Reference the internal standard to its known value (e.g., CFCl₃ = 0.00 ppm).

    • Apply a line broadening (LB) of 0.3 - 1.0 Hz if necessary to reduce noise.

  • Validation:

    • The Sulfonyl Fluoride peak should appear as a singlet (or multiplet if H-coupled) in the +60 to +70 ppm region.

    • Verify integration ratio between the analyte and internal standard to confirm purity.

References

  • Royal Society of Chemistry. (2021). Synthesis of arenesulfonyl fluorides and spectral data (Supporting Information). Retrieved from [Link]

  • Organic Chemistry Data. (2020). 19F NMR Chemical Shifts and Reference Standards. Retrieved from [Link]

  • University of California, Santa Barbara (UCSB). (2024). 19F Chemical Shifts and Coupling Constants Table. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Deoxyfluorination with Sulfonyl Fluorides and Reactivity Profiles. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 2,4-Dimethoxy- vs. 4-Methoxybenzenesulfonyl Fluoride for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical biology, the precise control of reactivity is paramount. Aryl sulfonyl fluorides have emerged as a privileged class of electrophiles, notably for their role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as covalent warheads for targeting specific amino acid residues in proteins.[1][2] Their unique balance of stability and tunable reactivity makes them invaluable tools for researchers. This guide provides an in-depth comparison of the reactivity of two key analogues: 2,4-dimethoxybenzenesulfonyl fluoride and 4-methoxybenzenesulfonyl fluoride. We will delve into the electronic and steric factors governing their reactivity, supported by theoretical principles and outlining experimental protocols for their quantitative assessment.

Theoretical Framework: Understanding Substituent Effects

The reactivity of the sulfonyl fluoride moiety (-SO₂F) is critically influenced by the electronic properties of the substituents on the aromatic ring. The sulfur atom in the sulfonyl group is highly electrophilic, and its susceptibility to nucleophilic attack is modulated by the electron density of the aryl ring. This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates and equilibrium constants with substituent-specific parameters (σ) and a reaction-specific constant (ρ).[3]

The methoxy group (-OCH₃) is an interesting substituent in this context. It exhibits a dual electronic effect: it is electron-withdrawing through its inductive effect (-I) due to the high electronegativity of the oxygen atom, and it is electron-donating through its resonance effect (+M) by delocalizing a lone pair of electrons into the aromatic π-system. The net effect on reactivity depends on the position of the methoxy group relative to the sulfonyl fluoride.

  • 4-Methoxybenzenesulfonyl Fluoride: In this isomer, the methoxy group is in the para position. The resonance effect, which is generally stronger than the inductive effect for a para substituent, leads to an overall electron-donating character. This increases the electron density on the aromatic ring and, consequently, on the sulfur atom of the sulfonyl fluoride. This increased electron density deactivates the sulfonyl fluoride towards nucleophilic attack, making it less reactive compared to unsubstituted benzenesulfonyl fluoride.

  • 2,4-Dimethoxybenzenesulfonyl Fluoride: This isomer possesses two methoxy groups. The para-methoxy group acts as an electron-donating group, similar to the 4-methoxy isomer. The additional methoxy group at the ortho position also contributes an electron-donating resonance effect. However, the ortho substituent introduces a significant steric hindrance around the sulfonyl fluoride reaction center. This steric bulk can impede the approach of a nucleophile, further reducing the reaction rate. The combined electronic and steric effects of the two methoxy groups are expected to render 2,4-dimethoxybenzenesulfonyl fluoride significantly less reactive than its 4-methoxy counterpart.

Reactivity Comparison: A Quantitative Perspective

Table 1: Predicted Relative Reactivity Profile

CompoundKey Substituent EffectsPredicted Reactivity
4-Methoxybenzenesulfonyl Fluoride • +M (electron-donating resonance) from para-OCH₃• -I (electron-withdrawing induction) from para-OCH₃• Net effect: Electron-donatingModerately reactive
2,4-Dimethoxybenzenesulfonyl Fluoride • +M from para-OCH₃• +M from ortho-OCH₃• -I from both -OCH₃ groups• Steric hindrance from ortho-OCH₃Low reactivity

This difference in reactivity is a critical consideration for drug development professionals. A less reactive sulfonyl fluoride may be desirable for achieving greater selectivity in covalent inhibition, as it would require a more favorable binding orientation and a more nucleophilic target residue to react.[4] Conversely, a more reactive compound might be preferred for applications where rapid conjugation is necessary, such as in certain click chemistry applications.[1]

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted reactivity differences, the following experimental protocols can be employed.

Kinetic Analysis of Aminolysis via ¹⁹F NMR Spectroscopy

This method allows for the direct monitoring of the reaction between the sulfonyl fluoride and a model amine nucleophile in real-time.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the sulfonyl fluoride (either 2,4-dimethoxy- or 4-methoxybenzenesulfonyl fluoride) of known concentration (e.g., 0.1 M) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).

    • Prepare a stock solution of a model amine nucleophile (e.g., aniline or benzylamine) of known concentration (e.g., 1.0 M) in the same deuterated solvent.

  • Reaction Initiation:

    • In an NMR tube, combine a precise volume of the sulfonyl fluoride stock solution with the solvent.

    • Acquire an initial ¹⁹F NMR spectrum (t=0).

    • Add a precise volume of the amine stock solution to the NMR tube, mix thoroughly, and immediately begin acquiring ¹⁹F NMR spectra at regular time intervals.

  • Data Analysis:

    • The ¹⁹F NMR spectrum will show a signal for the fluorine atom in the starting sulfonyl fluoride. As the reaction proceeds, this signal will decrease in intensity, and a new signal corresponding to the fluoride ion product or the sulfonamide product may appear.

    • Integrate the signal of the starting material at each time point.

    • Plot the natural logarithm of the concentration of the sulfonyl fluoride versus time. A linear plot indicates a pseudo-first-order reaction.

    • The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant (k_obs) and the concentration of the amine: k₂ = k_obs / [Amine].

Expected Outcome: The calculated second-order rate constant for 4-methoxybenzenesulfonyl fluoride is expected to be significantly higher than that for 2,4-dimethoxybenzenesulfonyl fluoride.

Covalent Inhibitor Potency Assessment (IC₅₀ Determination)

This protocol is relevant for assessing the efficacy of these compounds as covalent inhibitors of a target enzyme, typically a serine protease.

Protocol:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the target enzyme (e.g., trypsin, chymotrypsin) in a suitable assay buffer.

    • Prepare a stock solution of a fluorogenic or chromogenic substrate for the enzyme.

  • Inhibition Assay:

    • In a 96-well plate, add the enzyme solution to wells containing serial dilutions of the sulfonyl fluoride inhibitor (2,4-dimethoxy- or 4-methoxybenzenesulfonyl fluoride).

    • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) to allow for covalent modification.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Expected Outcome: The IC₅₀ value for 2,4-dimethoxybenzenesulfonyl fluoride is anticipated to be higher than that of 4-methoxybenzenesulfonyl fluoride, indicating lower potency as a covalent inhibitor under these conditions.[5]

Mass Spectrometry Analysis of Protein Modification

This method provides direct evidence of covalent modification and can identify the specific amino acid residue that has been targeted.

Protocol:

  • Protein Incubation:

    • Incubate the target protein with an excess of the sulfonyl fluoride compound for a set period.

  • Sample Preparation for MS:

    • Remove the excess, unreacted inhibitor by dialysis or using a desalting column.

    • Denature the protein and digest it into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against the protein sequence to identify peptides that have been modified by the sulfonyl fluoride. The mass of the modified peptide will be increased by the mass of the sulfonyl moiety.

    • The MS/MS fragmentation pattern will pinpoint the exact amino acid residue that has been covalently modified.

Expected Outcome: Both compounds are expected to modify nucleophilic residues such as serine, tyrosine, or lysine. The extent of modification under identical conditions is predicted to be lower for the 2,4-dimethoxy derivative.

Visualization of Key Concepts

Diagram 1: Electronic Effects of Methoxy Substituents

G cluster_0 4-Methoxybenzenesulfonyl Fluoride cluster_1 2,4-Dimethoxybenzenesulfonyl Fluoride 4-MeO-SF SO₂F Reactivity_4MeO Moderate Reactivity 4-MeO-SF->Reactivity_4MeO 4-MeO-Ring Aromatic Ring 4-MeO-Ring->4-MeO-SF e⁻ density ↑ 4-OCH3 para-OCH₃ (+M > -I) 4-OCH3->4-MeO-Ring e⁻ donation 2,4-MeO-SF SO₂F Reactivity_2,4MeO Low Reactivity 2,4-MeO-SF->Reactivity_2,4MeO 2,4-MeO-Ring Aromatic Ring 2,4-MeO-Ring->2,4-MeO-SF e⁻ density ↑↑ 2-OCH3 ortho-OCH₃ (+M, Steric Hindrance) 2-OCH3->2,4-MeO-Ring e⁻ donation 4-OCH3_2 para-OCH₃ (+M > -I) 4-OCH3_2->2,4-MeO-Ring e⁻ donation

Caption: Electronic and steric effects influencing reactivity.

Diagram 2: Experimental Workflow for Kinetic Analysis

G start Prepare Stock Solutions (Sulfonyl Fluoride & Amine) nmr_tube Combine in NMR Tube start->nmr_tube initial_scan Acquire Initial ¹⁹F NMR (t=0) nmr_tube->initial_scan add_amine Add Amine & Start Acquisition initial_scan->add_amine time_course Acquire Spectra at Regular Intervals add_amine->time_course integrate Integrate Signal of Starting Material time_course->integrate plot Plot ln[SF] vs. Time integrate->plot calculate Calculate Second-Order Rate Constant (k₂) plot->calculate

Caption: Workflow for determining reaction kinetics via NMR.

Conclusion

For researchers in drug development, this differential reactivity offers a valuable tool for tailoring the properties of covalent probes and inhibitors. The less reactive 2,4-dimethoxy derivative may provide enhanced selectivity for targets within a complex biological milieu, while the more reactive 4-methoxy analogue could be advantageous for applications requiring rapid and efficient conjugation. The experimental protocols outlined in this guide provide a robust framework for the quantitative validation of these reactivity profiles, enabling informed decisions in the design and application of these important chemical entities.

References

  • Pellecchia, M., et al. (2021). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry, 64(15), 11086-11103.
  • Um, I. H., et al. (2004). Effect of amine nature on reaction rate and mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with alicyclic secondary amines. The Journal of Organic Chemistry, 69(9), 3165-3171.
  • Pommier, Y., et al. (2018). Targeted sulfur(VI) fluoride exchange-mediated covalent modification of a tyrosine residue in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1. ACS Chemical Biology, 13(10), 2847-2856.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
  • Ball, M., & Willis, M. C. (2017). Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor. The Journal of Organic Chemistry, 82(4), 2210-2216.
  • Kelly, J. S., & Sharpless, K. B. (2016). Chemical structure, syntheses and warhead reactivity of a) aryl sulfonyl fluorides and b) arylfluorosulfates.
  • Bull, J. A., et al. (2021). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry, 3(10), 834-847.
  • Hammett, L. P. (1970). Physical Organic Chemistry: Reaction Rates, Equilibria, and Mechanisms. McGraw-Hill.
  • Singh, J., et al. (2011). The rise of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Liskamp, R. M. J., et al. (2021). Shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Medicinal Chemistry, 12(10), 1736-1744.
  • Pashinnik, V. E. (2008). Comparison of the reactivity of N-(p-toluenesulfonyl)-sulfinimidoyl fluorides and chlorides toward triphenylphosphine.
  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
  • Gilbert, A. M., et al. (2013). A quantitative reactivity scale for electrophilic fluorinating reagents. Journal of the American Chemical Society, 135(44), 16302-16305.
  • Buncel, E., & Um, I. H. (2004). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. The Journal of Organic Chemistry, 69(18), 6081-6085.
  • Byers, T. (2021). Comparative Reactivity of Fluorinated vs. Non-Fluorinated Aryl Disulfides: A Guide for Researchers. BenchChem.
  • Um, I. H., et al. (2007). Summary of Second-order Rate Constants (kN/M -1 s -1 ) for the Reactions of Y-Substituted-Phenyl Benzoates (3a-i) with Piperidine in 80 mol % H2O/20 mol % DMSO at 25.0 ± 0.1 o C. Bulletin of the Korean Chemical Society, 28(10), 1835-1839.
  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.
  • Verevkin, S. P., et al. (2019). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. The Journal of Chemical Thermodynamics, 131, 466-475.
  • Mako, F., et al. (2021). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 26(23), 7175.
  • BenchChem. (2023). Comparative Analysis of Reaction Kinetics for Substituted Benzylamines with a Focus on 2-Fluoro-5-iodobenzylamine.
  • Abraham, M. H., et al. (2001). The Hammett equation applied to the nucleophilic displacement of ions and ion pairs on substituted benzenesulphonates. Journal of the Chemical Society, Perkin Transactions 2, (9), 1615-1620.
  • Allen, A. D., & Tidwell, T. T. (1991). Rate Constants for Addition of Amines to Aryl Ketenes in Acetonitrile Solution. The Journal of Organic Chemistry, 56(19), 5341-5347.
  • Vinola, K. J., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.
  • Mikołajczyk, M., & Gajl, M. (1976). Acid-catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho-alkyl substituents. Tetrahedron Letters, 17(15), 1325-1326.
  • Wentland, M. P. (n.d.). Unit 4: Free Energy Relationships. UT Austin Chemistry & Biochemistry Research Web Sites.
  • Um, I. H., et al. (2007). Summary of Second-order Rate Constants (kN) for Amino. Bulletin of the Korean Chemical Society, 28(10), 1835-1839.
  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2530-2544.
  • Suchetan, P. A., et al. (2011). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o163.
  • Pawelczyk, E., & Marciniec, B. (2004). Kinetics of hydrolysis of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions. Il Farmaco, 59(6), 437-442.
  • Chen, X., et al. (2019). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water. International Journal of Environmental Research and Public Health, 16(20), 3988.

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A Comparative Guide to Sulfonyl Fluoride Warheads: Unveiling Kinetic Stability in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of targeted covalent inhibitors, the choice of an electrophilic warhead is a critical decision that profoundly influences a drug candidate's efficacy, selectivity, and safety profile. Among the arsenal of available warheads, sulfonyl fluorides have emerged as a privileged class, offering a unique balance of stability and reactivity. This guide provides an in-depth, objective comparison of the kinetic stability of sulfonyl fluoride warheads against other commonly employed alternatives—acrylamides, vinyl sulfones, and chloroacetamides—supported by experimental data to inform rational drug design.

The "Goldilocks" Principle of Covalent Warheads: Reactivity vs. Stability

The ideal covalent warhead adheres to a "Goldilocks" principle: it must be stable enough to traverse the biological milieu without indiscriminately reacting with off-target nucleophiles, yet sufficiently reactive to form a covalent bond with the intended target protein within a therapeutically relevant timeframe.[1] Excessive reactivity can lead to promiscuous binding and potential toxicity, while insufficient reactivity results in poor target engagement and diminished potency. Kinetic stability, therefore, is a paramount parameter in the design of targeted covalent inhibitors.

Sulfonyl fluorides have garnered significant attention for their favorable balance of biocompatibility and protein reactivity.[2][3] Unlike more promiscuous electrophiles, their reactivity is highly context-dependent, often requiring activation by the specific microenvironment of a protein's binding pocket.[4] This inherent stability contributes to a lower potential for off-target effects.

Mechanism of Action: The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

The covalent modification by sulfonyl fluorides proceeds through a Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[5] This mechanism involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl or sulfonamide bond.[6] A key advantage of sulfonyl fluorides is their ability to react with a broader range of nucleophilic amino acid residues beyond the commonly targeted cysteine, including serine, threonine, lysine, and tyrosine.[7][8] This expands the scope of the "druggable" proteome.

cluster_0 Protein Binding Pocket Warhead Aryl-SO2F TransitionState [Aryl-SO2(F)-Nu-Protein]‡ Warhead->TransitionState Nucleophilic Attack Nucleophile Protein-Nu-H (e.g., Lys, Ser, Tyr) Nucleophile->TransitionState CovalentAdduct Aryl-SO2-Nu-Protein TransitionState->CovalentAdduct LeavingGroup H-F TransitionState->LeavingGroup caption SuFEx Reaction Mechanism

Caption: The Sulfur(VI) Fluoride Exchange (SuFEx) reaction mechanism of a sulfonyl fluoride warhead with a protein nucleophile.

Comparative Kinetic Stability: A Data-Driven Analysis

A common method to assess the intrinsic reactivity and, inversely, the kinetic stability of covalent warheads is to measure their half-life (t½) in the presence of a physiological thiol, such as glutathione (GSH).[9][10] A longer half-life generally indicates greater stability and a lower potential for off-target reactivity.

The following table summarizes available experimental data comparing the kinetic stability of different warhead classes. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Warhead ClassExample CompoundGSH Half-life (t½)Experimental ConditionsReference
Sulfonyl Fluoride Phenylsulfonyl Fluoride derivative1-4 hoursAqueous buffer[11]
4-Carboxybenzenesulfonyl fluoride> 24 hoursAqueous buffer[11]
Acrylamide N-phenylacrylamide~3 hours (179 minutes)5 mM GSH[1]
4-Acryloylmorpholine3.91 hours6 equiv. GSH[12]
Afatinib1.1 - 5 hours5-10% ACN in PBS[2]
Vinyl Sulfone VS0040.82 hours5 mM GSH, 10% ACN in PBS[2]
VS003> 100 hours5 mM GSH, 10% ACN in PBS[2]
Chloroacetamide Chloroacetamide derivative (112)< 0.33 hours5 mM GSH[9]
Chloroacetamide derivative (116)~1.5 hours5 mM GSH[9]

Analysis of the Data:

  • Sulfonyl Fluorides: The data for sulfonyl fluorides showcases their tunable stability. The half-life can range from a few hours to over a day, depending on the electronic properties of the aromatic ring.[11] This tunability allows for the fine-tuning of reactivity for a specific target.

  • Acrylamides: Acrylamides exhibit moderate stability, with half-lives typically in the range of a few hours.[1][2][12] They are a well-established class of warheads, particularly for targeting cysteine residues.

  • Vinyl Sulfones: The reactivity of vinyl sulfones can vary significantly based on their substitution pattern. Some, like VS004, are highly reactive with a short half-life, while others, like VS003, are remarkably stable.[2] In general, vinyl sulfones are considered more reactive than the corresponding acrylamides.

  • Chloroacetamides: Chloroacetamides are generally the most reactive among the compared warheads, often exhibiting very short half-lives.[9] Their high reactivity can be advantageous for targeting less nucleophilic residues but also carries a higher risk of off-target reactions.

Experimental Protocols for Assessing Kinetic Stability

To ensure the trustworthiness and reproducibility of stability assessments, standardized protocols are essential. The following outlines a general workflow for determining the half-life of a covalent warhead in a glutathione (GSH) assay.

cluster_workflow GSH Stability Assay Workflow Start Prepare Stock Solutions (Warhead Compound, GSH) Incubation Incubate at 37°C (Warhead + GSH in Buffer) Start->Incubation Sampling Aliquots Taken at Time Points (t=0, 1, 2, 4, 8, 24h) Incubation->Sampling Quench Quench Reaction (e.g., with Acetonitrile) Sampling->Quench Analysis LC-MS Analysis (Quantify Remaining Warhead) Quench->Analysis Calculation Plot ln([Warhead]) vs. Time Calculate Half-life (t½) Analysis->Calculation End Report Kinetic Stability Calculation->End caption GSH Stability Assay Workflow

Caption: A generalized workflow for determining the kinetic stability of a covalent warhead using a glutathione (GSH) assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (covalent warhead) in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of reduced glutathione (GSH) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Setup:

    • In a temperature-controlled environment (typically 37°C), add the test compound to the GSH solution to achieve the desired final concentrations (e.g., 100 µM compound and 5 mM GSH).

    • Initiate the reaction by vortexing the solution.

  • Time-Course Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding a multiple-fold excess of a cold organic solvent, such as acetonitrile, containing an internal standard.

    • Centrifuge the samples to precipitate any proteins or salts.

  • LC-MS Analysis:

    • Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining concentration of the parent test compound.

  • Data Analysis and Half-Life Calculation:

    • Plot the natural logarithm of the remaining concentration of the test compound against time.

    • The slope of the resulting linear fit corresponds to the negative of the pseudo-first-order rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Conclusion: The Strategic Advantage of Sulfonyl Fluorides

Sulfonyl fluoride warheads represent a highly versatile and tunable class of electrophiles for the development of targeted covalent inhibitors. Their inherent stability, coupled with a context-dependent reactivity, offers a significant advantage in mitigating the risk of off-target effects. While other warheads like acrylamides, vinyl sulfones, and chloroacetamides have their applications, the broader targeting scope and tunable kinetic profile of sulfonyl fluorides make them an increasingly attractive choice for tackling challenging biological targets. The data presented in this guide underscores the importance of empirical stability testing in the rational design of the next generation of covalent medicines.

References

  • Klett, J., et al. (2024). Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. Drug Design, Development and Therapy, 18, 2673–2694. Available from: [Link]

  • Ábrányi-Balogh, P., et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 160, 94-107. Available from: [Link]

  • Peterson, L. B., & Arora, P. S. (2021). Covalent inhibitors of protein-protein interactions. Current Opinion in Chemical Biology, 62, 54-61.
  • Pessetto, Z. Y., et al. (2017). Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. Journal of Chemical Information and Modeling, 57(12), 2963-2973. Available from: [Link]

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
  • Bradshaw, M., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science, 16(1), 123-129. Available from: [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Available from: [Link]

  • Qin, L., et al. (2023). Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents.
  • Zhang, T., et al. (2016). Covalent targeting of the non-catalytic cysteine in protein kinases. Nature Chemical Biology, 12(12), 1040-1045.
  • Bar-Zeev, M., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society, 143(12), 4816-4825. Available from: [Link]

  • Flanagan, M. E., et al. (2018). Systematic Study of the Glutathione (GSH) Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution. Journal of Medicinal Chemistry, 61(22), 10096-10107.
  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Tula, U. K., & Panthagada, S. (2025). A Review on Renaissance of Targeted Covalent Inhibitors: Review Article. ResearchGate. Available from: [Link]

  • Lonsdale, R., & Ward, R. A. (2018). The role of quantum chemistry in covalent inhibitor design. Journal of Computer-Aided Molecular Design, 32(11), 1257-1268.
  • Strelow, J. M. (2017). A perspective on the kinetics of covalent and irreversible inhibition. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(1), 3-20.
  • Am Ende, C. W., et al. (2018). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 9(6), 1457-1465.
  • Horvath, Z., et al. (2021). The role of quantum chemistry in covalent inhibitor design. Journal of Computer-Aided Molecular Design, 35(1), 1-22. Available from: [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650-2659.
  • Serafimova, I. M., et al. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. Available from: [Link]

  • Mondal, S., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(5), 3196-3205.
  • Lonsdale, R., & Ward, R. A. (2018). The role of quantum chemistry in covalent inhibitor design. Journal of Computer-Aided Molecular Design, 32(11), 1257-1268.
  • Horvath, Z., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3045. Available from: [Link]

  • Ward, R. A., & Lonsdale, R. (2017). Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity.

Sources

Validating Covalent Bond Formation: A Technical Guide to 2,4-dimethoxy-Benzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of covalent bond formation using 2,4-dimethoxy-Benzenesulfonyl fluoride (2,4-DMBSF) . It is structured to provide a self-validating experimental framework for researchers in chemical biology and drug discovery.

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Focus: SuFEx Chemistry, Covalent Inhibition, Protein Mass Spectrometry

Executive Summary: The "Goldilocks" Warhead

In the landscape of covalent inhibitors, 2,4-dimethoxy-Benzenesulfonyl fluoride (2,4-DMBSF) represents a precision tool rather than a blunt instrument. Unlike highly reactive electrophiles (e.g., acrylamides for Cysteine or PMSF for Serine), 2,4-DMBSF utilizes Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

The electron-donating methoxy groups at the ortho and para positions electronically deactivate the sulfonyl center, making it resistant to non-specific hydrolysis and reaction with solvent-exposed nucleophiles. Consequently, 2,4-DMBSF requires a specific protein microenvironment—often a "privileged pocket" containing a Tyrosine, Lysine, or Histidine assisted by a neighboring base—to facilitate covalent bond formation.

This guide outlines the comparative advantages of 2,4-DMBSF and provides a rigorous, self-validating workflow to confirm target engagement.

Comparative Analysis: 2,4-DMBSF vs. Alternatives

Selecting the correct warhead is a function of target residue availability and required selectivity. The table below contrasts 2,4-DMBSF with standard alternatives.

Table 1: Comparative Performance of Covalent Warheads
Feature2,4-DMBSF (Target)PMSF (Alternative)Fluorosulfates (Alternative)Acrylamides (Context)
Primary Residue Tyr , Lys, His (Context-dependent)Ser (Catalytic), CysTyr, Lys, HisCys (Surface/Pocket)
Reactivity Low/Tunable (Requires activation)High (Promiscuous)Very Low (Latent)High (Thiol-specific)
Stability (pH 7.4) High (>24h in plasma)Low (

~1h in water)
Very HighModerate
Electronic Effect Electron-Rich (Deactivated)Electron-NeutralN/AN/A
Selectivity High (Pocket-driven)Low (Residue-driven)High (Pocket-driven)Moderate (Thiol-driven)
Mechanism SuFEx (Heterolytic cleavage)SulfonylationSuFExMichael Addition

Analyst Insight: Use 2,4-DMBSF when targeting non-catalytic Tyrosines or Lysines where high specificity is required. Use PMSF only for broad spectrum protease inhibition or initial reactivity mapping.

Scientific Integrity: The Self-Validating Workflow

To claim "covalent modification," one must prove three things: Stoichiometry (Mass Spec), Site-Specificity (Peptide Mapping), and Irreversibility (Biochemical/Structural).

The following diagram illustrates the logical flow of validation, ensuring no false positives from non-covalent tight binding.

ValidationWorkflow Start Start: Protein + 2,4-DMBSF Step1 Step 1: Intact Protein LC-MS (Denaturing Conditions) Start->Step1 Decision1 Mass Shift Observed? (+200-220 Da) Step1->Decision1 Step2 Step 2: Tryptic Digest & MS/MS (Peptide Mapping) Decision1->Step2 Yes (ΔMass = Probe - F) Result_Fail Non-Covalent / Artifact Decision1->Result_Fail No Shift Decision2 Modification Localized to Specific Residue? Step2->Decision2 Step3 Step 3: Biochemical Validation (Dialysis/Dilution or X-Ray) Decision2->Step3 Yes (e.g., Y82 modified) Decision2->Result_Fail Ambiguous/Non-specific Result_Success VALIDATED Covalent Target Engagement Step3->Result_Success Activity retained after dialysis or Density visible Step3->Result_Fail Activity recovers

Figure 1: Logical workflow for validating covalent engagement. Note that denaturing LC-MS (Step 1) is critical to distinguish covalent bonds from high-affinity non-covalent interactions.

Experimental Methodologies

Method 1: Intact Protein Mass Spectrometry (The Gold Standard)

This is the primary filter. Because SuFEx is a substitution reaction, the fluoride ion is the leaving group.[1]

  • The Theoretical Mass Shift:

    
    
    
    • For 2,4-DMBSF (

      
      , MW 
      
      
      
      220.22 Da):
    • Leaving Group: Fluorine (19.00 Da).

    • Expected Shift: +201.22 Da .

Protocol:

  • Incubation: Incubate Protein (5-10 µM) with 2,4-DMBSF (50-100 µM, 10x excess) in HEPES pH 7.5 for 1-4 hours at RT.

    • Control: Incubate with DMSO vehicle.[2]

    • Negative Control: Incubate with a non-reactive analog (e.g., 2,4-dimethoxy-benzenesulfonamide) if available.

  • Quenching: Add 0.1% Formic Acid to drop pH < 3 (stops the reaction and denatures protein).

  • LC-MS Analysis: Inject onto a C4 reverse-phase column. Elute with an Acetonitrile/Water gradient + 0.1% Formic Acid.[2]

  • Deconvolution: Deconvolute the charge envelope to zero-charge mass.

  • Criteria: You must see a clean mass shift of +201 Da. If you see +220 Da, it suggests non-covalent adducts (fluoride didn't leave) or incorrect deconvolution.

Method 2: Peptide Mapping (Pinpointing the Residue)

Once engagement is confirmed, you must identify where it bound. 2,4-DMBSF preferentially targets Tyrosine in basic pockets, but can also label Lysine.

Protocol:

  • Digestion: Dilute labeled protein sample. Add Urea (6M) and DTT (5 mM) to reduce disulfides, then Iodoacetamide (15 mM) to alkylate Cysteines.

  • Cleavage: Add Trypsin or Chymotrypsin (protease choice depends on sequence). Incubate overnight.

  • LC-MS/MS: Run on a high-resolution instrument (e.g., Orbitrap).

  • Data Search:

    • Set "2,4-dimethoxybenzenesulfonyl" (+201.022 Da) as a variable modification on Tyr, Lys, His, Ser, Thr.

    • Crucial Step: Manually inspect the MS/MS fragmentation spectra (b- and y-ions) to confirm the modification is on the specific residue side chain, not the N-terminus.

Method 3: Kinetic Validation ( )

To prove the compound is a targeted covalent inhibitor and not a non-specific alkylator, you must determine the kinetic parameters.

Protocol:

  • Assay: Establish an enzymatic activity assay (or a fluorescence polarization binding assay).

  • Time-Dependence: Measure

    
     at multiple time points (e.g., 30 min, 1 hr, 2 hr, 4 hr).
    
    • Signature: For a covalent inhibitor, the

      
       will decrease  over time (left-shift) as the reaction proceeds to completion.
      
  • Calculation: Plot

    
     (observed rate of inactivation) vs. [Inhibitor].
    
    • Fit to the equation:

      
      
      
    • 
      :  Affinity of the initial non-covalent binding step.
      
    • 
      :  Rate of bond formation (SuFEx reaction).
      
    • 
      :  The efficiency of the covalent labeling.
      

Mechanistic Insight: The SuFEx Pathway

Understanding the mechanism explains why 2,4-DMBSF is stable in buffer but reactive in the pocket. The reaction is not a simple displacement; it is often assisted by a general base (B:) in the protein pocket that activates the nucleophile (Nu-H).

SuFExMechanism Protein Protein Pocket (Base + Nu-H) Transition Transition State [Nu...S...F] Protein->Transition Activation Probe 2,4-DMBSF (R-SO2-F) Probe->Transition Binding (KI) Product Covalent Adduct (Protein-Nu-SO2-R) Transition->Product SuFEx (kinact) Leaving HF / F- Transition->Leaving

Figure 2: SuFEx Mechanism. The reaction relies on the specific microenvironment to lower the activation energy for fluoride displacement.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

  • Fesik, S. W., et al. (2020). "Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases." Proceedings of the National Academy of Sciences (PNAS). (Demonstrates use of substituted benzenesulfonyl fluorides targeting Tyr).

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identifying Mechanisms of Action for Sulfonyl Fluoride Probes." Cell Chemical Biology.

  • BenchChem Technical Guides. (2025). "A Researcher's Guide to Validating Target Engagement of Sulfamoyl Fluoride Probes."

Sources

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Reactant of Route 2
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